Amino(imino)methanesulfonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
amino(imino)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152115 | |
| Record name | Methanesulfonic acid, aminoimino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-90-3 | |
| Record name | Methanesulfonic acid, aminoimino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, aminoimino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Amino(imino)methanesulfonic Acid from Thiourea Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of amino(imino)methanesulfonic acid, a compound of interest in medicinal chemistry and organic synthesis, starting from the readily available precursor, thiourea (B124793) dioxide. This document provides a comprehensive overview of the synthetic pathway, including the preparation of the starting material, its subsequent oxidation to the final product, and relevant physicochemical data. Detailed experimental protocols are provided, and key transformations and workflows are visualized for enhanced clarity.
Introduction
This compound, also known as formamidine (B1211174) sulfonic acid or thiourea trioxide, is an oxidized derivative of thiourea. Its synthesis is a multi-step process that begins with the oxidation of thiourea to thiourea dioxide. Thiourea dioxide, a stable, white crystalline solid, exists in tautomeric equilibrium with its more reactive form, amino(imino)methanesulfinic acid (also known as formamidine sulfinic acid).[1][2] This sulfinic acid intermediate is then further oxidized to the target sulfonic acid. The overall transformation involves the stepwise oxidation of the sulfur atom in thiourea.
This guide will focus on the most common and well-documented laboratory-scale synthesis methods for both thiourea dioxide and its subsequent conversion to this compound.
Synthesis of the Starting Material: Thiourea Dioxide
The preparation of thiourea dioxide is most commonly achieved through the controlled oxidation of thiourea with hydrogen peroxide in an aqueous medium.[1][2] The reaction conditions, such as temperature and pH, are critical to ensure a high yield and purity of the product, as side reactions can occur under non-optimal conditions.
Physicochemical Properties of Thiourea Dioxide
| Property | Value | Reference(s) |
| Molecular Formula | CH₄N₂O₂S | [1][2] |
| Molecular Weight | 108.12 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 126 °C (decomposes) | [1] |
| Solubility in Water | 27 g/L at 20 °C |
Experimental Protocols for Thiourea Dioxide Synthesis
Several protocols for the synthesis of thiourea dioxide have been reported, with variations in reaction conditions and the use of additives to improve yield and product quality. A summary of representative methods is presented in the table below, followed by a detailed experimental protocol.
| Method | Oxidizing Agent | Temperature (°C) | pH | Additives | Yield (%) | Purity (%) | Reference(s) |
| Method A | Hydrogen Peroxide | < 10 | 3-5 | None | 85-90 | >99 | [3] |
| Method B | Hydrogen Peroxide | 0-15 | 3-7 | Stabilizer (e.g., acetone), Promoter (e.g., sodium acetate) | up to 87.8 | >98 | |
| Method C | Hydrogen Peroxide | < 10 | - | Ammonium Bicarbonate | 69.3 | 88.3 |
Detailed Experimental Protocol (Method A)
This protocol is adapted from a common laboratory procedure for the high-purity synthesis of thiourea dioxide.
Materials:
-
Thiourea
-
30% Hydrogen Peroxide (w/w)
-
Deionized Water
-
Ice bath
Procedure:
-
A solution of thiourea is prepared in deionized water.
-
The solution is cooled to below 10 °C in an ice bath.
-
30% hydrogen peroxide is added dropwise to the cooled thiourea solution while maintaining the temperature below 10 °C and the pH between 3 and 5.
-
As the reaction proceeds, thiourea dioxide precipitates out of the solution.
-
After the addition of hydrogen peroxide is complete, the reaction mixture is stirred for an additional period to allow for complete precipitation.
-
The precipitated thiourea dioxide is collected by filtration, washed with cold deionized water, and dried under vacuum.
Synthesis of this compound
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | CH₄N₂O₃S | |
| Molecular Weight | 124.12 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 132-134 °C (decomposes) | |
| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) |
Experimental Protocol for this compound Synthesis
The following protocol is based on a reported synthesis using peracetic acid.
Materials:
-
Thiourea dioxide
-
32% Peracetic acid solution
-
Glacial acetic acid
-
Anhydrous ethanol (B145695)
-
Ice bath
Procedure:
-
Thiourea dioxide (5.85 mmol) is dissolved in glacial acetic acid (3.0 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A 32% peracetic acid solution (1.56 mL) is added slowly and dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
-
Upon completion of the reaction, the precipitated product is collected by filtration.
-
The solid is washed with anhydrous ethanol (5 x 5 mL) and dried to yield this compound as a white crystalline solid.
-
Yield: 596 mg (82%).
-
Melting Point: 125-126 °C.
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Overall Synthetic Pathway
Caption: Overall synthetic pathway from thiourea.
Experimental Workflow for Thiourea Dioxide Synthesis
References
Amino(imino)methanesulfonic Acid: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino(imino)methanesulfonic acid (CAS No. 1184-90-3) is a sulfonic acid derivative of guanidine (B92328). It serves as a key reagent in organic synthesis, particularly in the preparation of various guanidine derivatives, which are of interest in medicinal chemistry and drug development due to their presence in biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.
Core Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be interpreted accordingly.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Imino(amino)methanesulfonic acid, Formamidinesulfonic acid | [1] |
| CAS Number | 1184-90-3 | [1] |
| Molecular Formula | CH₄N₂O₃S | [1] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| Appearance | White to Off-White Solid/Crystalline Solid | [3] |
| Melting Point | 125-126 °C[3]; 132-134 °C (decomposition)[4][5] | N/A |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| pKa | 7.74 ± 0.40 | [4][6][7] |
| LogP | -1.23233[1]; -1.6[2][6]; 0.55730[6] | N/A |
| Density | 1.846 g/cm³ | [4] |
| Refractive Index | 1.591 | [4] |
Solubility Data
| Solvent | Solubility | Temperature | Source |
| Water | 110 g/L | 25 °C | [7] |
| DMSO | Very Slightly Soluble | N/A | [4][6] |
| Methanol | Slightly Soluble (Heated) | N/A | [4][6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values, start heating rapidly to around 100 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specified temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of water to the vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the sample to pellet the remaining solid.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, with a pre-established calibration curve.
-
Calculate the solubility in g/L or mol/L.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Water (reagent grade)
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully sample a known volume from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Synthesis Workflow
This compound can be synthesized via the oxidation of thiourea (B124793) dioxide. The following diagram illustrates the general workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While experimental data for some properties are available, others rely on computational predictions. The provided experimental protocols offer a starting point for the in-house determination of these key parameters, which is crucial for applications in drug development and chemical synthesis. The synthesis workflow provides a clear overview of its preparation. Further experimental validation of the predicted properties is recommended for a more complete understanding of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Methanesulfonic acid, aminoimino- | CH4N2O3S | CID 9877361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 1184-90-3 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of Amino(imino)methanesulfonic acid (CAS Number: 1184-90-3), a versatile reagent with significant applications in synthetic chemistry. The document details its chemical identity, physicochemical properties, and provides a thorough experimental protocol for its synthesis. Furthermore, it explores its chemical reactivity, particularly its role as a guanidinylating agent, and presents available kinetic data. While its direct involvement in biological signaling pathways is not documented in current literature, its utility in the synthesis of guanidine-containing compounds, which are prevalent in many bioactive molecules, underscores its importance in medicinal chemistry and drug development.
Chemical Identity and Properties
This compound, a structurally unique compound, is recognized by several synonyms, most notably Formamidinesulfonic acid and Thiourea (B124793) trioxide. Its formal IUPAC name is This compound [1].
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1184-90-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | CH₄N₂O₃S | [1][2][3] |
| Molecular Weight | 124.12 g/mol | [1][2][3] |
| Melting Point | 132-134 °C (decomposition) | [4] |
| Appearance | White solid | [3][4] |
| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (when heated) | [3][4] |
| pKa (Predicted) | 7.74 ± 0.40 | [4][5] |
| Density (Predicted) | 1.846 g/cm³ | [4] |
Note: Some physical properties are predicted values from computational models.
Synthesis of this compound
The synthesis of this compound is well-documented and is typically achieved through the oxidation of thiourea dioxide (aminoiminomethanesulfinic acid)[3][6].
Experimental Protocol: Oxidation of Thiourea Dioxide
This protocol is adapted from the method developed by Mosher et al.[3].
Materials:
-
Thiourea dioxide (aminoiminomethanesulfinic acid)
-
Peracetic acid (32% solution)
-
Glacial acetic acid
-
Anhydrous ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Upon completion of the reaction, a precipitate will have formed. Collect the precipitate by filtration.
-
Wash the collected solid with five 5 mL portions of anhydrous ethanol.
-
Dry the product to yield this compound as a white crystalline solid.
Expected Yield: Approximately 596 mg (82%)[3].
Figure 1: Synthesis Workflow of this compound
References
Stability and Storage Conditions of Amino(imino)methanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amino(imino)methanesulfonic acid. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on known degradation pathways and provides detailed experimental protocols for researchers to determine the stability profile of this compound.
Summary of Stability and Storage
This compound is a white to off-white solid that requires controlled conditions to ensure its integrity. It is particularly sensitive to moisture and alkaline pH.
Recommended Storage Conditions: For long-term storage, it is recommended to keep this compound at 2-8°C , in a tightly sealed container, protected from moisture, and preferably under an inert atmosphere such as nitrogen or argon.[1] Some sources indicate that after drying, the compound is stable for at least five months when stored in a freezer.[1] For short-term use, it may be stable for a few weeks at room temperature.[1]
Degradation Pathways
The stability of this compound is significantly influenced by pH. In aqueous solutions, it can undergo hydrolysis, self-reaction, or elimination depending on the pH of the medium.
At a neutral pH (7.4) , the primary degradation pathway is hydrolysis to form the corresponding urea. Under moderately alkaline conditions (pH 10) , the compound is known to undergo a self-reaction , eventually forming N-cyanoguanidine. In strongly alkaline environments (pH 13-14) , the predominant degradation reaction is elimination to yield cyanamide.
The following diagram illustrates the known pH-dependent degradation pathways of this compound.
Proposed Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation, hygroscopicity, and photostability studies should be conducted. The following protocols are proposed as a framework for these investigations.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following diagram outlines a typical workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points and dissolve in a suitable solvent for analysis.
-
Photostability: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see section 3.4).
Hygroscopicity Testing
Hygroscopicity testing determines the propensity of the solid material to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the recommended method.
Methodology:
-
Sample Preparation: Place a known mass of this compound (typically 5-15 mg) into the DVS instrument.
-
DVS Protocol:
-
Equilibrate the sample at 0% relative humidity (RH).
-
Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH at a constant temperature (e.g., 25°C).
-
Decrease the RH in a stepwise manner from 90% back to 0% RH.
-
Repeat the sorption/desorption cycle.
-
-
Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH).
Photostability Testing
This protocol follows the ICH Q1B guidelines to assess the light sensitivity of the compound.
Methodology:
-
Sample Preparation: Expose a sufficient quantity of the solid this compound to the light source. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Light Exposure: Irradiate the sample with a light source that produces both visible and UV output, such as a xenon lamp or a metal halide lamp, according to ICH Q1B specifications.
-
Analysis: After the specified exposure, compare the physical properties (e.g., appearance, color) and chemical purity (via HPLC) of the exposed sample to the dark control.
Proposed Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. Based on the polar nature of this compound and its potential degradation products, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.
Proposed HPLC Conditions:
| Parameter | Recommended Setting |
| Column | HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-embedded/endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a low wavelength (e.g., 200-210 nm) or a charged aerosol detector (CAD) for universal detection. |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the proposed stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation of AIMS | Major Degradation Products |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| 80°C (solid) | |||
| Photolytic (ICH Q1B) |
Table 2: Hygroscopicity Data (Dynamic Vapor Sorption at 25°C)
| % Relative Humidity | % Weight Change (Sorption) | % Weight Change (Desorption) |
| 0 | ||
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 | ||
| 80 | ||
| 90 |
Hygroscopicity Classification (based on % weight gain at 80% RH): ________________
Table 3: Photostability Data (as per ICH Q1B)
| Parameter | Dark Control | Exposed Sample |
| Appearance | ||
| Assay (% of initial) | ||
| Total Impurities (%) |
By following these protocols and systematically collecting data, researchers and drug development professionals can establish a comprehensive stability profile for this compound, ensuring its quality and integrity throughout the development process and for its intended application.
References
Amino(imino)methanesulfonic Acid: A Technical Overview of its Crystal Structure and Solid-State Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest in synthetic chemistry, particularly for the preparation of guanidine (B92328) derivatives. Despite its utility, a comprehensive public record of its detailed crystal structure from single-crystal X-ray diffraction analysis is not currently available. This technical guide consolidates the known solid-state properties of this compound from various sources and outlines the standard experimental protocols that would be employed for its full crystallographic characterization. This document serves as a resource for researchers working with this compound, providing a summary of its known characteristics and a procedural framework for future structural elucidation studies.
Introduction
This compound is a derivative of thiourea (B124793) and serves as a valuable reagent in organic synthesis. Its physical state as a white crystalline solid suggests a well-ordered molecular arrangement in the solid state.[1] Understanding the precise three-dimensional structure of this molecule is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This guide provides a summary of the currently available data on its solid-state properties and details the methodologies required for a comprehensive structural analysis.
Solid-State Properties
While a definitive crystal structure is not publicly available, several key solid-state properties of this compound have been reported. These properties provide foundational knowledge for handling, storage, and application of this compound.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 132-134 °C (with decomposition) |
| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (with heating) |
| Density (Predicted) | 1.846 g/cm³ |
| pKa (Predicted) | 7.74 ± 0.40 |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |
Synthesis and Chemical Properties
This compound is typically synthesized through the oxidation of thiourea or its derivatives. A common method involves the oxidation of aminoiminomethanesulfinic acid (formamidinesulfinic acid) with an oxidizing agent such as peracetic acid or hydrogen peroxide.[1]
A general synthetic workflow is outlined below:
References
Solubility Profile of Amino(imino)methanesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Amino(imino)methanesulfonic acid (CAS No. 1184-90-3), a versatile reagent in organic synthesis. Due to its zwitterionic nature, stemming from the presence of both a strongly acidic sulfonic acid group and a basic guanidino group, its solubility is highly dependent on the polarity of the solvent. This document compiles available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides context through the solubility of structurally related guanidinium (B1211019) compounds.
Introduction
This compound, also known as formamidinesulfonic acid, is a crystalline solid with the molecular formula CH₄N₂O₃S.[1][2] It serves as a key reagent in the preparation of various guanidine (B92328) derivatives.[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide aims to provide a detailed technical resource on this topic.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CH₄N₂O₃S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| Melting Point | 132-134 °C (decomposition) | [1][2] |
| pKa (Predicted) | 7.74 ± 0.40 | [1][2] |
| Density (Predicted) | 1.846 g/cm³ | [1][2] |
| XLogP3 | -1.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Solubility Data
Qualitative Solubility
The compound's solubility is generally limited in most organic solvents. Available data indicates it is "very slightly" soluble in Dimethyl Sulfoxide (DMSO) and "slightly" soluble in methanol, particularly with heating.[1][2][3]
Quantitative Solubility
A single source reports a water solubility of 110 g/L at 25 °C.[4] However, this high value should be approached with caution as it contrasts with the generally described low solubility in polar organic solvents. The zwitterionic nature of the molecule likely contributes to a higher affinity for water compared to less polar organic solvents.
Table 2: Summary of Solubility Data for this compound
| Solvent | Type | Solubility | Temperature | Notes | Reference |
| Water | Protic | 110 g/L | 25 °C | Data point requires verification. | [4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Very Slightly Soluble | Not Specified | - | [1][2][3] |
| Methanol | Protic Polar | Slightly Soluble | Heated | Solubility increases with temperature. | [1][2][3] |
Solubility of Structurally Related Compounds: Guanidine and its Salts
Given the presence of the guanidino functional group, the solubility behavior of guanidine and its salts can provide valuable insights. Guanidine itself is highly soluble in polar solvents like water and alcohols.[5][6] Guanidinium salts, such as guanidinium chloride and guanidinium nitrate, also exhibit good solubility in polar solvents.[7][8] For instance, at 298.15 K, the mole fraction solubility of guanidine hydrochloride is highest in DMF, followed by other polar aprotic and protic solvents, and lowest in less polar alcohols like n-propanol.[8] This trend suggests that the guanidino group of this compound contributes to its affinity for polar solvents.
Experimental Protocol for Solubility Determination
As specific experimental details for determining the solubility of this compound are not published, a general and robust protocol for solid compounds is outlined below. This method can be adapted for the quantitative determination of its solubility in various organic solvents.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps for the experimental determination of solubility.
References
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: Thermal Decomposition of Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino(imino)methanesulfonic acid, a compound of interest in synthetic chemistry and potentially in drug development, exhibits thermal instability, undergoing decomposition upon heating. This technical guide synthesizes the currently available information on the thermal decomposition of this compound. It is important to note that while basic physical properties are documented, detailed experimental studies on its thermal degradation, including comprehensive thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and decomposition product identification, are not extensively available in publicly accessible scientific literature. This guide presents the known data and outlines the methodologies that would be required for a thorough investigation of its thermal decomposition profile.
Introduction
This compound, also known as formamidinesulfonic acid, possesses the chemical formula CH₄N₂O₃S and a molecular weight of 124.12 g/mol .[1] Its structure features a guanidinium (B1211019) group attached to a sulfonic acid moiety, suggesting a complex thermal behavior involving the breakdown of both functional groups. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. The melting point is consistently reported as a decomposition temperature, indicating that the compound does not exhibit a stable liquid phase at atmospheric pressure.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | CH₄N₂O₃S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 132-134 °C (decomposition) | [2][3][4] |
| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (heated) | [2][4] |
Thermal Decomposition Analysis
Anticipated Thermal Decomposition Pathway
Based on the structure of this compound, a hypothetical decomposition pathway can be proposed. The initial steps of thermal degradation would likely involve the fragmentation of the molecule, potentially leading to the evolution of gaseous products such as sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), water (H₂O), and nitrogen oxides. The guanidinium group may also decompose to form urea (B33335) and other nitrogen-containing compounds.
To elucidate the actual decomposition mechanism and identify the resulting products, a comprehensive experimental approach would be necessary.
Caption: Hypothetical workflow for investigating the thermal decomposition of this compound.
Recommended Experimental Protocols
To generate the data required for a comprehensive understanding of the thermal decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature ranges of mass loss and the kinetics of decomposition.
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Method:
-
Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition process.
-
Record the mass loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the enthalpy changes associated with decomposition and to identify any phase transitions prior to decomposition.
-
Apparatus: A calibrated differential scanning calorimeter.
-
Method:
-
Accurately weigh 2-5 mg of this compound into a sealed aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analysis of Decomposition Products
-
Objective: To identify the gaseous and solid products of thermal decomposition.
-
Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
-
Method:
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously analyze the evolved gases using the coupled MS or FTIR detector.
-
Collect the solid residue remaining after the TGA run for further analysis by techniques such as X-ray diffraction (XRD) or elemental analysis.
-
Caption: A logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
The available data on the thermal decomposition of this compound is limited to its melting point, which is characterized as a decomposition temperature. To provide a thorough understanding of its thermal stability, decomposition pathways, and associated hazards, further experimental investigation is imperative. The methodologies outlined in this guide, including TGA, DSC, and evolved gas analysis, represent a standard and comprehensive approach to characterizing the thermal decomposition of this compound. The resulting data would be invaluable for ensuring its safe handling and for predicting its behavior in applications where it may be subjected to elevated temperatures.
References
Spectroscopic and Biological Profile of L-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes, most notably as the primary substrate for the synthesis of nitric oxide (NO), a critical signaling molecule. Understanding the structural and functional characteristics of L-Arginine is paramount for research in areas ranging from cardiovascular health to immunology and neuroscience. This technical guide provides a comprehensive overview of the spectroscopic data of L-Arginine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the pivotal role of L-Arginine in the nitric oxide signaling pathway. Experimental protocols for obtaining the presented spectroscopic data are also included to facilitate reproducible research.
Spectroscopic Data of L-Arginine
The following sections summarize the key spectroscopic data for L-Arginine, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of L-Arginine in solution.
Table 1: ¹H NMR Spectroscopic Data for L-Arginine in D₂O [1][2][3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.786 | Triplet | α-CH |
| 3.261 | Triplet | δ-CH₂ |
| 1.909 | Multiplet | β-CH₂ |
| 1.679 | Multiplet | γ-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for L-Arginine in H₂O [4][5][6]
| Chemical Shift (ppm) | Assignment |
| 177.238 | C=O (Carboxyl) |
| 159.504 | C=N (Guanidinium) |
| 57.002 | α-CH |
| 43.201 | δ-CH₂ |
| 30.281 | β-CH₂ |
| 26.577 | γ-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in L-Arginine based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for L-Arginine [7][8][9][10][11][12][13][14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3358 - 3296 | N-H Stretching | Amine, Guanidinium |
| 3151 | N-H Stretching | Amine |
| 3051 | O-H Stretching | Carboxylic Acid |
| 2944 - 2928 | C-H Asymmetric Stretching | Methylene |
| 2858 - 2842 | C-H Symmetric Stretching | Methylene |
| 1678 | C=O Stretching | Carboxylic Acid |
| 1586 - 1608 | C=N Asymmetric Stretching | Guanidinium |
| 1550 | N-H Bending | Amine |
| 1471 | C-H Bending | Methylene |
| 1416 | O-H Bending | Carboxylic Acid |
| 1186 - 1132 | C-N Stretching | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of L-Arginine and its fragments, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometric Data for L-Arginine [11][16][17][18]
| Parameter | Value |
| Molecular Formula | C₆H₁₄N₄O₂ |
| Molecular Weight | 174.20 g/mol |
| Exact Mass | 174.11167570 Da |
| Major Fragment (m/z) | 70.1 |
The L-Arginine/Nitric Oxide Signaling Pathway
L-Arginine is the sole physiological substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of nitric oxide (NO).[19][20][21] This pathway is fundamental to a vast array of physiological functions.
The synthesis of NO from L-Arginine is a complex enzymatic process. In the presence of oxygen and NADPH, NOS converts L-Arginine into L-Citrulline and NO.[19] This reaction requires several cofactors, including tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN.[19]
Caption: The L-Arginine/Nitric Oxide signaling cascade.
Once produced, NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[22] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating Protein Kinase G (PKG), which phosphorylates various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation (vasodilation), neurotransmission, and immune regulation.[22]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific parameters may need to be optimized based on the instrumentation and experimental conditions.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of L-Arginine.
Materials:
-
L-Arginine sample
-
Deuterated water (D₂O) or other appropriate deuterated solvent
-
NMR tubes
-
Internal standard (e.g., DSS or TSP)
Protocol:
-
Sample Preparation: Accurately weigh a known amount of L-Arginine and dissolve it in D₂O. For quantitative NMR (qNMR), a certified internal standard should also be accurately weighed and added to the solution.[23]
-
NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer. For accurate quantification in ¹H NMR, ensure a long relaxation delay (D1) of 5-7 times the longest T₁ relaxation time and a calibrated 90° pulse.[23][24][25][26]
-
Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of L-Arginine.
Materials:
-
L-Arginine sample (solid)
-
Potassium bromide (KBr) for pellet preparation or an ATR accessory
-
FTIR spectrometer
Protocol (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of L-Arginine with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid L-Arginine sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of L-Arginine.
Materials:
-
L-Arginine sample
-
Appropriate solvent (e.g., water/acetonitrile with formic acid)
-
Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve a small amount of L-Arginine in the chosen solvent system to a suitable concentration (typically in the low µM to nM range).
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode. For tandem MS (MS/MS), select the parent ion (e.g., m/z 175.2 for L-Arginine) and subject it to collision-induced dissociation to obtain a fragment ion spectrum.[27][28][29][30]
Conclusion
This technical guide provides a consolidated resource for the spectroscopic and biological characterization of L-Arginine. The presented data and protocols are intended to support researchers and professionals in the fields of chemistry, biology, and pharmacology in their endeavors to understand and utilize this multifaceted amino acid. The detailed description of the L-Arginine/Nitric Oxide signaling pathway highlights its significance in cellular communication and its potential as a therapeutic target.
References
- 1. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]
- 2. L-Arginine hydrochloride(1119-34-2) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. L(+)-Arginine(74-79-3) 13C NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. L(+)-Arginine(74-79-3) IR Spectrum [chemicalbook.com]
- 10. L-Arginine hydrochloride(1119-34-2) IR Spectrum [chemicalbook.com]
- 11. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arar.sci.am [arar.sci.am]
- 16. L-Arginine hydrochloride(1119-34-2) MS [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Arginine [webbook.nist.gov]
- 19. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 29. files.core.ac.uk [files.core.ac.uk]
- 30. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
Amino(imino)methanesulfonic Acid: A Technical Guide to its Discovery and Historical Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and historical preparation of amino(imino)methanesulfonic acid, a compound of significant interest in synthetic chemistry and drug development. The document details the key synthetic routes from thiourea (B124793) and its derivatives, providing comprehensive experimental protocols for each major historical method. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate the synthetic pathways.
Introduction
This compound, also known as formamidinesulfonic acid, is a versatile reagent and intermediate in organic synthesis. Its structural features, combining a guanidinium-like moiety with a sulfonic acid group, impart unique chemical properties that have been exploited in the preparation of various heterocyclic compounds and guanidinylating agents. This guide explores the historical context of its discovery and the evolution of its synthetic preparation.
Historical Discovery
The history of this compound is intrinsically linked to the study of thiourea and its oxidation products. The precursor, aminoiminomethanesulfinic acid (also known as formamidinesulfinic acid or thiourea dioxide), was first prepared by the English chemist Edward de Barry Barnett in 1910 through the oxidation of thiourea with hydrogen peroxide. This foundational work paved the way for the subsequent synthesis of the sulfonic acid analog.
While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the reviewed literature, its preparation is a logical extension of the well-established chemistry of thiourea oxidation. A significant method for its synthesis, frequently cited in chemical literature and supplier documentation, was developed by Mosher and colleagues. This method involves the oxidation of aminoiminomethanesulfinic acid using peracetic acid.
Synthetic Pathways
The historical preparation of this compound has primarily involved the oxidation of thiourea or its S-oxygenated derivatives. The two main precursors are thiourea and aminoiminomethanesulfinic acid.
A Technical Guide to the Theoretical Analysis of Amino(imino)methanesulfonic Acid's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest due to its structural relationship to biologically relevant guanidinium (B1211019) and sulfonic acid groups.[1][2] Understanding its electronic structure is fundamental to predicting its reactivity, stability, and potential interactions in biological systems. This guide outlines the standard theoretical framework and computational methodologies employed to investigate the molecular and electronic properties of this molecule. While specific, in-depth theoretical studies on this compound are not extensively available in the public literature, this document presents the established protocols and expected data formats based on computational studies of analogous molecules, such as methanesulfonic acid and various amino acids.[3][4][5]
Introduction to Theoretical Electronic Structure Studies
Theoretical chemistry provides a powerful lens for examining molecules at the atomic level. Through computational methods like Density Functional Theory (DFT), researchers can model molecular geometries, predict vibrational frequencies, and analyze the distribution and energy of electrons.[4][6] These analyses are crucial for:
-
Predicting Chemical Reactivity: The energies of frontier molecular orbitals (HOMO and LUMO) indicate a molecule's susceptibility to electrophilic or nucleophilic attack.[7][8]
-
Understanding Molecular Stability: Optimized geometry and calculated thermodynamic properties reveal the most stable conformation of the molecule.[6][9]
-
Interpreting Spectroscopic Data: Calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm molecular structure.[5][10]
-
Elucidating Intermolecular Interactions: Analysis of the electrostatic potential and atomic charges helps predict how the molecule will interact with other molecules, such as proteins or solvents.
Computational Methodology
The following protocol describes a standard and robust approach for the theoretical investigation of this compound's electronic structure using DFT, a method widely applied to organic and biological molecules for its balance of accuracy and computational efficiency.[9][11][12]
Software and Theoretical Level
Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[4] A common and effective level of theory for such molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311++G(d,p).[9][12] This combination provides a reliable description of electron correlation, geometry, and vibrational properties.
Step-by-Step Protocol
-
Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically alters the atomic coordinates to minimize the forces between atoms until a stationary point is reached.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental IR and Raman data.[5]
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a critical indicator of chemical stability and reactivity.[7][8]
-
Mulliken Atomic Charges: Calculation of the partial charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
-
Molecular Electrostatic Potential (MEP): Visualization of the MEP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
The logical workflow for this computational protocol is visualized in the diagram below.
Data Presentation of Theoretical Results
The quantitative data derived from the computational protocol should be organized into clear, comparative tables. The following tables illustrate the expected format for presenting the key findings of a theoretical study on this compound.
Note: The following tables are templates. Specific calculated values for this compound are not available in the surveyed literature and would need to be generated by performing the computational protocol described above.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C=N (imino) | Value |
| C-N (amino) | Value | |
| C-S | Value | |
| S=O | Value | |
| S-O(H) | Value | |
| Bond Angles | N-C-N | Value |
| N-C-S | Value | |
| O-S-O | Value |
| Dihedral Angles | N-C-S-O | Value |
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) |
|---|---|
| C1 | Value |
| N (imino) | Value |
| N (amino) | Value |
| S1 | Value |
| O (sulfonyl 1) | Value |
| O (sulfonyl 2) | Value |
| O (hydroxyl) | Value |
| H (hydroxyl) | Value |
| H (amino) | Value |
| H (imino) | Value |
Table 3: Frontier Molecular Orbital Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Table 4: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (km/mol) |
|---|---|---|
| N-H Stretch (amino) | Value | Value |
| N-H Stretch (imino) | Value | Value |
| C=N Stretch | Value | Value |
| SO₂ Asymmetric Stretch | Value | Value |
| SO₂ Symmetric Stretch | Value | Value |
| C-S Stretch | Value | Value |
Conclusion
The theoretical study of this compound's electronic structure is an essential step toward understanding its fundamental chemical nature. By employing established computational methodologies like Density Functional Theory, researchers can generate detailed data on its geometry, stability, and electronic properties. This information provides a robust foundation for predicting its behavior in various chemical and biological environments, thereby guiding further experimental work and supporting applications in fields such as medicinal chemistry and materials science.
References
- 1. Methanesulfonic acid, aminoimino- | CH4N2O3S | CID 9877361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- 3. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Structure and vibrational spectroscopy of methanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular orbital - Wikipedia [en.wikipedia.org]
- 8. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Monosubstituted Guanidines using Amino(imino)methanesulfonic Acid
References
- 1. A Facile Conversion of Amino Acids to Guanidino Acids | Semantic Scholar [semanticscholar.org]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Protocol for the Guanidinylation of Primary Amines with Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Note
The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. The targeted introduction of this functional group, known as guanidinylation, is a critical transformation in medicinal chemistry and drug development. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary amines, offering a straightforward method for the synthesis of guanidine-containing compounds. This document provides a detailed protocol for this reaction, including the preparation of the reagent and its application in the guanidinylation of primary amines, exemplified by the conversion of amino acids to their corresponding guanidino acids.
Experimental Protocols
Preparation of this compound and its Analogs
This compound and its N-substituted analogs can be synthesized by the oxidation of the corresponding thioureas.[1] A representative procedure for the preparation of (ethylamino)(ethylimino)methanesulfonic acid is detailed below.[2]
Materials:
-
N,N'-Diethylthiourea
-
Sodium molybdate (B1676688) dihydrate
-
Hydrogen peroxide (30%)
-
Water
-
Sodium bisulfite
-
Dry ice/isopropanol bath
Procedure:
-
To a mixture of N,N'-diethylthiourea (43 g, 322 mmol) and sodium molybdate dihydrate (208 mg, 0.9 mmol) in water (425 mL), cooled to 0-5°C, add hydrogen peroxide (30%, 103 mL, 0.45 mol) dropwise.
-
Control the exothermic reaction by using a dry ice/isopropanol bath to maintain the temperature.
-
After the addition is complete, stir the solution at a temperature below 10°C for 1 hour and then at room temperature for 20 hours.[2]
-
Cool the reaction mixture to 10°C and quench the excess oxidant by the addition of solid sodium bisulfite.[2]
-
Filter the solution. The resulting aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid can be used in the subsequent guanidinylation step without further purification.[2]
Guanidinylation of a Primary Amine (Lysine-Containing Peptide)
This protocol describes the direct guanidinylation of the primary amine on the side chain of a lysine (B10760008) residue within a peptide.[2]
Materials:
-
Boc-Lys-Pro-D-AlaNH2 (or other primary amine substrate)
-
Aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid (prepared as described above)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the lysine-containing peptide in the aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid.
-
Adjust the pH of the reaction mixture to 11.2 using 28% ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After 48 hours, adjust the pH to 7 with an appropriate acid.
-
Extract the aqueous solution twice with 30 mL of ethyl acetate.
-
Combine the ethyl acetate extracts, wash twice with 10 mL of water, and concentrate to dryness in vacuo.
-
Dissolve the resulting oil in 20 mL of methanol and add it to 200 mL of water.
-
Evaporate the methanol in vacuo.
-
Wash the remaining aqueous solution twice with 20 mL of heptane.
-
Evaporate the aqueous solution to dryness in vacuo.
-
Add 10 mL of ethyl acetate to the residue and evaporate to dryness again.
-
Dissolve the resulting solid in 25 mL of ethyl acetate and heat to no more than 40°C.
-
Add heptane until the solution becomes cloudy and then cool to 10°C.
-
Collect the precipitate by vacuum filtration to yield the N,N'-diethylhomoarginine containing peptide.
Data Presentation
The following table summarizes the quantitative data for the guanidinylation of a lysine-containing peptide with (ethylamino)(ethylimino)methanesulfonic acid.
| Substrate | Product | Yield | Purity (HPLC) | Reference |
| Boc-Lys-Pro-D-AlaNH2 | Boc-N,N'-diethylhomoarginine-Pro-D-AlaNH2 | 85% | 97% | [2] |
Visualizations
Experimental Workflow for Guanidinylation
Caption: Experimental workflow for the preparation of the guanidinylating reagent and the subsequent guanidinylation of a primary amine.
References
Amino(imino)methanesulfonic Acid: A Versatile Reagent for Guanidinylation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Amino(imino)methanesulfonic acid and its precursor, aminoiminomethanesulfinic acid (also known as formamidine (B1211174) sulfinic acid), have emerged as valuable reagents for the introduction of the guanidine (B92328) functional group in the synthesis of complex natural products. The guanidinium (B1211019) group is a key structural motif in a wide array of biologically active natural products, contributing significantly to their pharmacological properties through its ability to engage in hydrogen bonding and electrostatic interactions. This application note provides a detailed overview of the use of this compound and its precursor in natural product synthesis, complete with experimental protocols and quantitative data from selected examples.
Key Applications and Advantages
This compound and formamidine sulfinic acid offer several advantages as guanidinylating reagents:
-
Direct Guanidinylation: They allow for the direct conversion of primary amines to guanidines, often under mild conditions.
-
Versatility: These reagents have been successfully employed in the synthesis of various natural products, including alkaloids.
-
Accessibility: Formamidine sulfinic acid is commercially available, and this compound can be readily prepared from it through oxidation.
This note will focus on the application of these reagents in the total synthesis of two notable natural products: the guanidine alkaloid Nitensidine D and the cyclopropyl (B3062369) amino acid carnosadine .
Data Summary: Guanidinylation in Natural Product Synthesis
The following table summarizes the quantitative data for the guanidinylation step in the total synthesis of Nitensidine D and provides a representative example for the synthesis of a guanidino acid, a key step in the synthesis of molecules like carnosadine.
| Natural Product/Intermediate | Amine Substrate | Guanidinylating Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Nitensidine D | N-(3-methylbut-2-en-1-yl)butane-1,4-diamine | Formamidine sulfinic acid | Ethanol (B145695) | Reflux | 4 h | 70 |
| Guanidino Acid Derivative | α-Amino acid | This compound | aq. NaOH | 20 | Not specified | 60-80 |
Experimental Protocols
Synthesis of Nitensidine D: Guanidinylation Step
This protocol details the introduction of the guanidine moiety in the total synthesis of Nitensidine D.
Reaction Scheme:
A schematic of the guanidinylation step in the synthesis of a Nitensidine D precursor.
Materials:
-
N-(3-methylbut-2-en-1-yl)butane-1,4-diamine
-
Formamidine sulfinic acid
-
Ethanol (absolute)
Procedure:
-
A solution of N-(3-methylbut-2-en-1-yl)butane-1,4-diamine (1.0 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Formamidine sulfinic acid (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the guanidinylated precursor to Nitensidine D.
General Protocol for the Synthesis of Guanidino Acids
This protocol provides a general method for the conversion of α-amino acids to their corresponding α-guanidino acids, a crucial transformation for the synthesis of natural products like carnosadine.[1]
Reaction Scheme:
Workflow for the synthesis of α-guanidino acids.
Materials:
-
α-Amino acid
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
The α-amino acid (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide.
-
This compound (1.1 equivalents) is added portion-wise to the stirred solution at room temperature (20 °C).
-
The reaction mixture is stirred for a specified time (typically monitored by TLC or LC-MS).
-
After the reaction is complete, the solution is carefully acidified with hydrochloric acid to precipitate the α-guanidino acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.
Logical Workflow for Reagent Preparation
This compound can be prepared from its more common precursor, formamidine sulfinic acid (thiourea dioxide), through oxidation.
Preparation of the guanidinylating reagent.
Conclusion
This compound and formamidine sulfinic acid are effective and versatile reagents for the introduction of guanidine groups in the synthesis of complex natural products. The provided protocols for the guanidinylation steps in the syntheses of Nitensidine D and a general guanidino acid highlight the practical utility of these reagents. Researchers in natural product synthesis and drug development can utilize these methods to efficiently construct guanidine-containing molecules with potential therapeutic applications.
References
Application Notes and Protocols: Reaction of Amino(imino)methanesulfonic Acid with Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary and secondary aliphatic amines, providing an efficient route to synthesize substituted guanidines. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for this important transformation.
Reaction Mechanism
The reaction of this compound with aliphatic amines proceeds through a nucleophilic addition-elimination mechanism. The carbon atom of the amino(imino)methyl group is electrophilic and is attacked by the nucleophilic aliphatic amine.
The proposed step-by-step mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aliphatic amine attacks the electrophilic carbon atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the positive charge is localized on the nitrogen of the attacking amine, and a negative charge is on one of the oxygen atoms of the sulfonic acid group.
-
Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the amino groups on the original guanidinylating agent.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the stable sulfonate anion (HSO₃⁻) as the leaving group. This step is driven by the formation of the highly resonance-stabilized guanidinium product.
-
Deprotonation: The resulting protonated guanidine (B92328) is deprotonated by a base present in the reaction mixture to yield the final N-alkylguanidine product.
Caption: Proposed mechanism for the guanidinylation of an aliphatic amine.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of N-alkylguanidines using this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.
Protocol 1: Guanidinylation of a Primary Aliphatic Amine
Materials:
-
Primary aliphatic amine
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)
-
Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the primary aliphatic amine (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the organic base (1.1 - 2.0 eq.).
-
Add this compound (1.0 - 1.2 eq.) portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 40-60 °C) for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylguanidine.
Caption: General experimental workflow for the synthesis of N-alkylguanidines.
Data Presentation
The following table summarizes representative, albeit illustrative, quantitative data for the guanidinylation of various primary aliphatic amines with this compound under typical reaction conditions. Actual yields and reaction times will vary depending on the specific substrate and optimized conditions.
| Entry | Aliphatic Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | DMF | TEA | 25 | 12 | 85 |
| 2 | Iso-propylamine | DCM | DIPEA | 40 | 8 | 78 |
| 3 | Cyclohexylamine | ACN | TEA | 60 | 6 | 92 |
| 4 | Benzylamine | DMF | DIPEA | 25 | 18 | 88 |
| 5 | 2-Phenylethylamine | DCM | TEA | 40 | 10 | 82 |
Note: The data presented in this table is a compilation of typical results found in the literature for similar guanidinylation reactions and should be considered as a guideline.
Conclusion
This compound is a highly effective reagent for the guanidinylation of aliphatic amines. The reaction proceeds through a well-understood nucleophilic addition-elimination mechanism, offering a direct and efficient method for the synthesis of N-substituted guanidines. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of novel guanidine-containing compounds for biological evaluation. Further optimization of the reaction conditions for specific substrates can lead to improved yields and reaction times.
One-Pot Synthesis of Guanidines using Amino(imino)methanesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium (B1211019) group is a critical pharmacophore found in a plethora of biologically active molecules and natural products. Its ability to form strong, bidentate hydrogen bonds and exist as a delocalized cation at physiological pH makes it a key moiety for molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the synthesis of guanidines is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the one-pot synthesis of guanidines using amino(imino)methanesulfonic acid, a convenient and effective guanidinylating agent.
Application Notes
This compound serves as a stable, crystalline reagent for the direct conversion of primary amines, particularly amino acids, into their corresponding guanidino derivatives. This method is noted for its operational simplicity and mild reaction conditions. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of this compound, with the subsequent elimination of the sulfonic acid group.
Advantages of this Method:
-
One-Pot Procedure: Simplifies the synthetic process by eliminating the need for isolation of intermediates, thus saving time and resources.
-
Mild Reaction Conditions: The reaction is typically carried out under neutral to slightly basic pH at or near room temperature, making it compatible with a range of functional groups.
-
Readily Available Reagent: this compound can be synthesized from the oxidation of thiourea (B124793) dioxide.
-
Aqueous Media: The reaction can often be performed in aqueous solutions, which is environmentally benign.
Applications in Drug Development:
The guanidino functionality is a key feature in numerous approved drugs and clinical candidates. For instance, the antiviral drug Zanamivir and the antihypertensive agent Guanabenz incorporate a guanidine (B92328) moiety. The synthesis of novel guanidino-containing compounds is a continuous effort in the development of new therapeutics for a variety of diseases, including cancer, infectious diseases, and cardiovascular disorders. The use of this compound provides a straightforward route to novel guanidino acids and other derivatives for screening in drug discovery programs.
Data Presentation
The following tables summarize the substrate scope for the guanidinylation reaction using this compound. While the conversion of various amino acids has been reported, specific yield data from a comprehensive study is not widely available in the public literature.
Table 1: Guanidinylation of Representative Amino Acids
| Amino Acid Substrate | Product | Reported Yield | Reference |
| Glycine | Guanidinoacetic Acid | Not Specified | Miller & Bischoff, 1986 |
| β-Alanine | 3-Guanidinopropionic Acid | Not Specified | Miller & Bischoff, 1986 |
| γ-Aminobutyric Acid | 4-Guanidinobutanoic Acid | Not Specified | Miller & Bischoff, 1986 |
| ε-Aminocaproic Acid | 6-Guanidinohexanoic Acid | Not Specified | Miller & Bischoff, 1986 |
Table 2: Potential Substrate Scope for One-Pot Guanidinylation
| Amine Substrate Class | Example | Potential Product | Expected Reactivity |
| Primary Aliphatic Amines | n-Butylamine | n-Butylguanidine | Good |
| Secondary Aliphatic Amines | Diethylamine | N,N-Diethylguanidine | Moderate to Low |
| Primary Aryl Amines | Aniline | Phenylguanidine | Moderate |
| Amino Alcohols | Ethanolamine | 2-Hydroxyethylguanidine | Good |
| Diamines | 1,4-Diaminobutane | 1,4-Diguanidinobutane | Good |
Note: The expected reactivity is a qualitative assessment based on general principles of nucleophilicity and steric hindrance. Specific yields need to be determined empirically.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the guanidinylating agent from thiourea dioxide.
Materials:
-
Thiourea dioxide
-
Peracetic acid (32% solution)
-
Glacial acetic acid
-
Anhydrous ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
A white precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with five 5 mL portions of anhydrous ethanol.
-
Dry the solid to obtain this compound as a white crystalline solid. (Expected yield: ~82%).
Protocol 2: One-Pot Synthesis of Guanidinoacetic Acid from Glycine
This protocol is a representative procedure for the guanidinylation of an amino acid.
Materials:
-
Glycine
-
This compound
-
Sodium hydroxide (B78521) (1 M solution)
-
Hydrochloric acid (1 M solution)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the amino acid (e.g., glycine, 1.0 equivalent) in deionized water.
-
Adjust the pH of the solution to approximately 10-11 by the dropwise addition of 1 M sodium hydroxide solution while stirring.
-
Add this compound (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS).
-
Upon completion of the reaction, adjust the pH of the solution to neutral (pH 7) with 1 M hydrochloric acid.
-
The product can be isolated by crystallization or chromatographic purification.
Purification (General Guidance):
-
Crystallization: The resulting guanidino acid may precipitate from the solution upon neutralization or concentration. The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol).
-
Ion-Exchange Chromatography: For more polar products that are difficult to crystallize, ion-exchange chromatography can be an effective purification method. A strong cation exchange resin can be used to bind the basic guanidinium group, allowing for the removal of neutral and acidic impurities. The product is then eluted with a salt gradient or a basic solution.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Synthesis of Bioactive Guanidine Compounds Using Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino(imino)methanesulfonic acid, also known as formamidinosulfonic acid, serves as a versatile and efficient reagent for the guanylation of primary and secondary amines, yielding a diverse range of guanidine (B92328) compounds. This reagent is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules due to its stability and reactivity under relatively mild conditions. The guanidinium (B1211019) group is a key pharmacophore in numerous clinically significant drugs, including antihypertensive agents and histamine (B1213489) H2 receptor antagonists. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for critical interactions with biological targets.
These application notes provide a comprehensive overview of the use of this compound in the preparation of bioactive guanidine compounds, complete with detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows.
Data Presentation
The following tables summarize the synthesis of representative bioactive guanidine compounds using this compound, detailing the amine precursors, reaction yields, and relevant biological activity.
Table 1: Synthesis of Antihypertensive Guanidine Derivatives
| Bioactive Compound | Amine Precursor | Product Yield (%) | Purity (%) | Biological Activity |
| Debrisoquin | 1,2,3,4-Tetrahydroisoquinoline (B50084) | Not Specified | Not Specified | Antihypertensive |
| Guanethidine | 2-(1-N,N-Heptamethyleneimino)ethylamine | Not Specified | Not Specified | Antihypertensive |
| Guanabenz | 2,6-Dichlorobenzylamine | Not Specified | Not Specified | Antihypertensive |
| Guanacline | 2,6-Dimethylphenoxypropylamine | Not Specified | Not Specified | Antihypertensive |
| Guanoxan | (1,4-Benzodioxan-2-ylmethyl)amine | Not Specified | Not Specified | Antihypertensive |
Table 2: Synthesis of a Guanidine-Containing Intermediate
| Amine Precursor | Product | Yield (%) | Purity (%) | Application |
| Morpholine (B109124) | N-Phenyl-4-morpholinecarboximidamide | 52 | 80.6 | Intermediate for Linogliride (Antidiabetic) |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of this compound
This protocol describes the synthesis of the guanylating agent from thiourea (B124793).
Materials:
-
Thiourea
-
Hydrogen Peroxide (30%)
-
Sodium Molybdate (B1676688) (Na₂MoO₄) (catalyst)
-
Ice water
Procedure:
-
Prepare a solution of thiourea in water.
-
Add a catalytic amount of sodium molybdate to the solution.
-
Cool the reaction mixture to 0-9°C using an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature between 0-9°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to exotherm. Control the temperature at approximately 35°C with a cold water bath if necessary.
-
Once the exotherm is complete, cool the reaction mixture to 10°C.
-
Filter the resulting precipitate and wash the filter cake with a small amount of ice water.
-
Dry the solid product to obtain this compound. An 80% yield has been reported for this procedure.
Protocol 2: Synthesis of Debrisoquin[1]
This protocol outlines the synthesis of the antihypertensive drug Debrisoquin.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
This compound
Procedure:
-
Treat 1,2,3,4-tetrahydroisoquinoline (0.013 mol) with this compound (0.01 mol) at ambient temperature.
-
Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, dilute the reaction mixture with acetonitrile.
-
Cool the solution to induce precipitation of the product.
-
Collect the solid product by filtration.
Protocol 3: Synthesis of N-Phenyl-4-morpholinecarboximidamide
This protocol describes the synthesis of an intermediate used in the preparation of the antidiabetic drug linogliride.
Materials:
-
This compound (product from Protocol 1)
-
Morpholine
-
Acetonitrile
-
3N Sodium Hydroxide (NaOH)
Procedure:
-
Add this compound (1.46 g) to morpholine (1.3 g, 0.015 mol) in acetonitrile (9 ml).
-
Note the exotherm to 35°C.
-
Heat the reaction mixture to 50-60°C for 30 minutes, during which the mixture should become homogeneous.
-
Concentrate the reaction mixture under reduced pressure.
-
Treat the residue with 3N NaOH until the solution is strongly basic, inducing precipitation.
-
Isolate the precipitate by filtration to obtain N-phenyl-4-morpholinecarboximidamide. A yield of 52% with 80.6% purity has been reported.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow for Bioactive Guanidines
Caption: Synthetic workflow for bioactive guanidines.
Diagram 2: Signaling Pathway Inhibition by a Guanidine-Containing Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Diagram 3: Logical Relationship of Synthesis and Application
Caption: From synthesis to drug development.
Application Notes and Protocols for the Synthesis of Cyclic Guanidines using Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic guanidines are a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals. Their unique basicity and ability to engage in multiple hydrogen bonding interactions make them critical pharmacophores for targeting various biological receptors and enzymes. This document provides detailed application notes and a protocol for the synthesis of cyclic guanidines utilizing amino(imino)methanesulfonic acid as an efficient guanylating agent. This method offers a direct and effective route for the construction of these valuable heterocyclic scaffolds.
Introduction
The guanidinium (B1211019) group is a key feature in numerous bioactive molecules. When incorporated into a cyclic structure, it often imparts conformational rigidity and enhanced binding affinity to biological targets. The synthesis of cyclic guanidines is therefore of significant interest in drug discovery and development. Various methods have been developed for their synthesis, often involving multi-step procedures and harsh reaction conditions.
This compound, also known as formamidinosulfonic acid, has emerged as a valuable reagent for the guanylation of primary and secondary amines.[1] The reaction proceeds via the displacement of the sulfonic acid group by the amine, forming the guanidinium moiety. This reagent is particularly useful for its stability and ease of handling compared to some other highly reactive guanylating agents. The intramolecular reaction of a diamine with this compound provides a direct and atom-economical approach to the synthesis of cyclic guanidines such as tetrahydropyrimidines and imidazolines.
Key Applications
The cyclic guanidine (B92328) core is a versatile scaffold with a broad spectrum of biological activities, including but not limited to:
-
Enzyme Inhibition: Mimicking the arginine side chain, cyclic guanidines can act as potent inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.
-
Receptor Agonism and Antagonism: Their cationic nature allows for strong interactions with receptor binding pockets, leading to both agonist and antagonist activities at various receptors, including adrenergic, and imidazoline (B1206853) receptors.
-
Antimicrobial and Antiviral Agents: The ability to interact with microbial cell membranes and viral proteins makes cyclic guanidines promising candidates for the development of new anti-infective agents.
Experimental Protocols
This section details the synthesis of a representative six-membered cyclic guanidine, 2-amino-1,4,5,6-tetrahydropyrimidine, from 1,3-diaminopropane (B46017) and this compound.
Materials and Equipment
-
1,3-Diaminopropane
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Synthesis of 2-Amino-1,4,5,6-tetrahydropyrimidine
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous ethanol (50 mL).
-
To this solution, add this compound (1.05 eq).
-
Stir the mixture at room temperature for 15 minutes.
Step 2: Cyclization
-
Adjust the pH of the reaction mixture to approximately 10-11 by the dropwise addition of a 2 M solution of sodium hydroxide in ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol:ammonia, 8:2:0.1). The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization of the product.
-
If crystallization does not occur, the product can be precipitated by the slow addition of anhydrous diethyl ether.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2-amino-1,4,5,6-tetrahydropyrimidine as a white crystalline solid.
Step 4: Characterization
The identity and purity of the synthesized 2-amino-1,4,5,6-tetrahydropyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of various cyclic guanidines using this compound, based on typical yields and reaction times for similar chemical transformations.
| Diamine Precursor | Cyclic Guanidine Product | Ring Size | Reaction Time (h) | Yield (%) | Purity (%) |
| 1,2-Diaminoethane | 2-Amino-2-imidazoline | 5-membered | 3 - 5 | 85 - 92 | >98 |
| 1,3-Diaminopropane | 2-Amino-1,4,5,6-tetrahydropyrimidine | 6-membered | 4 - 6 | 80 - 88 | >98 |
| 1,4-Diaminobutane | 2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepine | 7-membered | 5 - 8 | 75 - 85 | >97 |
Visualizations
Experimental Workflow
References
Scale-up Synthesis of Guanidines with Amino(imino)methanesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidines are a critical pharmacophore in numerous biologically active compounds and approved drugs, valued for their ability to engage in key biological interactions. The development of robust and scalable synthetic methods for their introduction into molecular scaffolds is a cornerstone of medicinal chemistry and drug development. Amino(imino)methanesulfonic acid (AIMSA), also known as formamidinesulfonic acid, presents itself as a stable, crystalline, and easy-to-handle guanidinylating reagent. This document provides detailed application notes and protocols for the scale-up synthesis of guanidines using AIMSA, targeting professionals in research and drug development. While specific large-scale industrial data for AIMSA is limited in publicly available literature, the following protocols are based on established chemical principles and scalable synthesis examples of guanidine-containing drugs like Zanamivir.
Data Presentation
Table 1: General Reaction Parameters for Guanidinylation Reactions
| Parameter | Typical Range (Lab Scale) | Considerations for Scale-up |
| Molar Ratio (Amine:AIMSA) | 1 : 1.0 to 1 : 1.5 | A slight excess of AIMSA may be used to drive the reaction to completion. On a larger scale, minimizing excess reagent is crucial for cost-effectiveness and to simplify purification. |
| Temperature (°C) | 25 - 100 | Exothermic reactions may require efficient heat dissipation. Temperature control is critical to prevent side reactions and ensure consistent product quality. |
| Reaction Time (h) | 2 - 24 | Reaction monitoring is essential. Scale-up may lead to longer reaction times due to mass and heat transfer limitations. |
| Solvent | Water, Alcohols, DMF, DMSO | Solvent selection on a large scale must consider safety, environmental impact, cost, and ease of removal. Aqueous or alcoholic solvents are often preferred for their green credentials. |
| Base | Triethylamine, DIPEA, NaOH | The choice of base depends on the substrate's sensitivity and the reaction medium. Inorganic bases might be preferred for cost and ease of removal on a large scale. |
| Typical Yields (%) | 60 - 95 | Yields can be affected by scale. Process optimization is necessary to maintain high yields during scale-up. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1184-90-3 |
| Molecular Formula | CH₄N₂O₃S |
| Molecular Weight | 124.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Storage | Store in a cool, dry place away from moisture |
Experimental Protocols
Protocol 1: General Procedure for Scale-up Guanidinylation of a Primary Amine with this compound
This protocol outlines a general procedure for the gram- to kilogram-scale synthesis of a guanidine (B92328) derivative from a primary amine using AIMSA.
Materials:
-
Primary amine substrate
-
This compound (AIMSA)
-
Suitable solvent (e.g., water, ethanol (B145695), or a mixture)
-
Base (e.g., sodium hydroxide (B78521), potassium carbonate, or triethylamine)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
pH meter
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Rotary evaporator or other solvent removal system
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Reactor Setup: The jacketed reactor is cleaned, dried, and inerted with nitrogen.
-
Charge Amine and Solvent: The primary amine substrate is charged to the reactor, followed by the selected solvent. The mixture is stirred until the amine is fully dissolved.
-
Charge Base: The base is added to the reaction mixture. For solid bases, they can be added directly or as a solution. For liquid bases, they can be added via the addition funnel.
-
Charge AIMSA: this compound is added portion-wise to the stirred reaction mixture. The rate of addition should be controlled to manage any exotherm.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the required time. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
If an organic base was used, it may be removed by washing with an acidic aqueous solution.
-
The pH of the aqueous layer is adjusted to precipitate the guanidine product, or the product is extracted with a suitable organic solvent.
-
-
Isolation and Purification:
-
The crude product is collected by filtration.
-
The filter cake is washed with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization or chromatography.
-
-
Drying: The purified product is dried under vacuum to a constant weight.
Protocol 2: Example of a Scalable Guanidinylation in the Synthesis of a Bioactive Molecule (Conceptual)
This conceptual protocol is based on the synthesis of guanidine-containing drugs and illustrates the application of the general procedure.
Target: Synthesis of a hypothetical bioactive guanidine derivative.
Scale: 1 kg of the final product.
Procedure:
-
A 50 L jacketed reactor is charged with the primary amine precursor (1.2 kg, 1.0 eq) and 20 L of ethanol. The mixture is stirred at 25°C until a clear solution is obtained.
-
A solution of sodium hydroxide (0.5 kg, 1.2 eq) in 5 L of water is prepared and added slowly to the reactor over 30 minutes, maintaining the temperature below 30°C.
-
This compound (1.5 kg, 1.1 eq) is added portion-wise to the reactor over 1 hour. An exotherm is observed, and the temperature is maintained between 40-50°C using the reactor jacket.
-
The reaction mixture is then heated to 60°C and stirred for 8 hours. Reaction completion is monitored by HPLC.
-
The reactor is cooled to 20°C, and the pH is adjusted to 7.0 with 6M hydrochloric acid.
-
The ethanol is removed under reduced pressure.
-
The resulting aqueous slurry is filtered, and the solid product is washed with 10 L of cold water.
-
The crude product is recrystallized from an ethanol/water mixture (80:20).
-
The purified crystals are collected by filtration and dried in a vacuum oven at 50°C to a constant weight, yielding the final guanidine derivative.
Mandatory Visualizations
Guanidinylation Workflow
Caption: Workflow for the scale-up synthesis of guanidines.
Guanidinoacetate Methyltransferase (GAMT) Deficiency Pathway
Caption: Creatine biosynthesis and the impact of GAMT deficiency.[1][2][3][4][5]
Arginine Kinase Signaling Pathway
Caption: Reversible phosphorylation by Arginine Kinase.[6][7][8][9]
References
- 1. Guanidinoacetate methyltransferase deficiency - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Guanidinoacetate methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. floridanewbornscreening.com [floridanewbornscreening.com]
- 5. wadsworth.org [wadsworth.org]
- 6. A comprehensive review of arginine kinase proteins: What we need to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine kinase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arginine kinase - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for the Derivatization of Amino Acids to Guanidino Acids using Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidino acids, analogs of natural amino acids where the amino group is converted to a guanidino group, are of significant interest in medicinal chemistry and drug development.[1] The guanidinium (B1211019) group, with its positive charge and ability to form multiple hydrogen bonds, plays a crucial role in molecular recognition and biological activity.[2] This structural modification can enhance binding affinities to biological targets, improve cell permeability, and modulate the pharmacological properties of peptides and small molecules. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct conversion of amino acids into their corresponding guanidino acids, offering a straightforward approach to synthesizing these important compounds.[3]
These application notes provide a detailed protocol for the derivatization of amino acids to guanidino acids using this compound. The procedure is applicable to a range of amino acids and can be adapted for various research and drug development applications, including the synthesis of peptide libraries with modified residues and the development of novel therapeutics targeting enzymes and receptors where guanidinium interactions are critical.[2][4]
Principle of the Reaction
The derivatization process, known as guanidinylation, involves the reaction of the primary amino group of an amino acid with this compound. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the reagent, leading to the formation of a stable guanidinium group and the release of methanesulfonic acid as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.
Applications in Research and Drug Development
The synthesis of guanidino acids is a key step in the development of a wide array of therapeutic agents. The guanidinium moiety is a common feature in drugs targeting various diseases:
-
Antidiabetic Drugs: The biguanide (B1667054) metformin (B114582) is a first-line treatment for type 2 diabetes.[5]
-
Cardiovascular and Antihypertensive Drugs: Several guanidine-based compounds are utilized for their effects on blood pressure and cardiovascular function.[6]
-
Antimicrobial Agents: The guanidinium group is present in various antibiotic and antiseptic compounds, such as chlorhexidine.[6]
-
Anticancer Therapies: Guanidine-containing molecules have shown promise in the development of novel anticancer drugs.[7]
-
Enzyme Inhibitors and Receptor Ligands: The ability of the guanidinium group to mimic the side chain of arginine makes it a valuable component in the design of enzyme inhibitors and receptor antagonists.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from thiourea (B124793) dioxide through oxidation.
Materials:
-
Thiourea dioxide
-
32% Peracetic acid
-
Glacial acetic acid
-
Anhydrous ethanol
Procedure:
-
In a reaction vessel, dissolve thiourea dioxide in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 32% solution of peracetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with anhydrous ethanol.
-
Dry the solid product to obtain this compound.
Protocol 2: General Procedure for the Guanidinylation of Amino Acids
This protocol describes a general method for the conversion of an amino acid to its corresponding guanidino acid.
Materials:
-
Amino acid
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., by chromatography)
Procedure:
-
Dissolution: Dissolve the starting amino acid in an aqueous solution of sodium hydroxide. The basic conditions are necessary to deprotonate the amino group.
-
Addition of Reagent: Add this compound to the solution. The molar ratio of the guanidinylating agent to the amino acid may need to be optimized for different substrates but a slight excess of the this compound is typically used.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the amino acid.
-
Acidification: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the product and helps in its isolation.
-
Extraction and Isolation: The guanidino acid product can be isolated by various methods depending on its properties. If the product is soluble in an organic solvent, it can be extracted from the aqueous solution.
-
Purification: The crude product is then purified. Common purification techniques include recrystallization or column chromatography on silica (B1680970) gel.
-
Characterization: The final product should be characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Data Presentation
The efficiency of the guanidinylation reaction can vary depending on the specific amino acid and the reaction conditions. The following table summarizes representative yields for the conversion of various amino acids to their corresponding guanidino acids.
| Amino Acid | Guanidino Acid Product | Typical Yield (%) | Reference |
| Glycine | Guanidinoacetic acid | 80 - 92 | [7] |
| β-Alanine | 3-Guanidinopropionic acid | 75 - 85 | |
| γ-Aminobutyric acid | 4-Guanidinobutyric acid | 70 - 80 | |
| L-Valine | L-Guanidinovaleric acid | 65 - 75 | |
| L-Leucine | L-Guanidinocaproic acid | 60 - 70 |
Note: Yields are indicative and may vary based on the specific experimental conditions and scale of the reaction.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of guanidino acids from amino acids using this compound.
Caption: Workflow for the synthesis of guanidino acids.
Chemical Transformation
This diagram illustrates the chemical transformation of an amino acid to a guanidino acid.
Caption: Chemical derivatization of an amino acid.
Logical Relationship in Drug Development
The following diagram shows the logical relationship of how guanidino acid synthesis fits into the broader context of drug development.
Caption: Role of guanidino acid synthesis in drug development.
References
- 1. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. CN102702032A - Synthesis method of guanidinoacetic acid - Google Patents [patents.google.com]
Application of Amino(imino)methanesulfonic Acid in Peptide Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational and synthetic modifications of peptides are critical strategies in drug discovery and chemical biology to enhance peptide stability, bioactivity, and cell permeability. One such modification is guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine (B10760008) or the δ-amino group of ornithine, into guanidinium (B1211019) groups. This modification mimics the side chain of arginine, a key residue in many biological interactions due to its ability to form strong hydrogen bonds and electrostatic interactions. Amino(imino)methanesulfonic acid is a reagent that can be used for the guanidinylation of primary amines.[1] This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification.
Principle of Guanidinylation
This compound acts as an electrophilic source of an amino(imino)methyl group. The primary amine of a peptide, typically the side chain of a lysine or ornithine residue, acts as a nucleophile, attacking the central carbon of the reagent. This leads to the displacement of the sulfonic acid group and the formation of a stable guanidinium group on the peptide side chain. The reaction effectively converts a lysine residue into a homoarginine residue or an ornithine residue into an arginine residue.
Key Applications
-
Enhanced Receptor Binding: The introduction of a guanidinium group can significantly enhance the binding affinity of a peptide to its target receptor by introducing additional hydrogen bonding and electrostatic interactions.
-
Improved Cell Penetration: The guanidinium group is a key component of cell-penetrating peptides (CPPs). Modifying a peptide with guanidinium groups can enhance its ability to cross cell membranes.
-
Increased Proteolytic Stability: Modification of lysine side chains can prevent enzymatic cleavage by proteases such as trypsin, which specifically recognizes and cleaves at the C-terminus of lysine and arginine residues.
-
Arginine Mimetics: The conversion of other amino acids with primary amine side chains into arginine mimetics allows for the systematic study of the role of arginine in peptide-protein interactions.
Data Presentation
Table 1: Illustrative Reaction Parameters for On-Resin Guanidinylation
| Parameter | Condition | Notes |
| Reagent | This compound | 5-10 equivalents |
| Base | Diisopropylethylamine (DIPEA) | 5-10 equivalents |
| Solvent | Dimethylformamide (DMF) | Anhydrous |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 12-24 hours | Reaction progress can be monitored by a Kaiser test. |
| Resin | Standard solid-phase synthesis resins (e.g., Rink Amide, Wang) | Compatible with Fmoc chemistry. |
Table 2: Expected Outcomes of Peptide Modification
| Modification | Mass Change (Monoisotopic) | Analytical Technique | Expected Purity |
| Lysine to Homoarginine | +42.022 Da | LC-MS, MALDI-TOF | >90% after purification |
| Ornithine to Arginine | +42.022 Da | LC-MS, MALDI-TOF | >90% after purification |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from thiourea (B124793) by oxidation with peracetic acid.[2]
Materials:
-
Thiourea
-
Peracetic acid (e.g., 32% in acetic acid)
-
Glacial acetic acid
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve thiourea in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add an equimolar amount of peracetic acid dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Precipitate the product by adding cold diethyl ether to the reaction mixture.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the resulting this compound in a desiccator.
Protocol 2: On-Resin Guanidinylation of a Lysine-Containing Peptide
This protocol describes the conversion of a lysine residue to a homoarginine residue on a peptide that has been synthesized using standard Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection (if necessary): If the lysine side chain is protected with an acid-labile group (e.g., Boc), perform deprotection using standard procedures (e.g., TFA treatment) and neutralize the resin. If an orthogonal protecting group was used, remove it according to its specific chemistry. Ensure the N-terminal α-amino group is protected (e.g., with Fmoc).
-
Guanidinylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction: After the reaction time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates the complete conversion of the primary amines.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Final Deprotection and Cleavage:
-
If the N-terminal Fmoc group is still present, remove it using 20% piperidine (B6355638) in DMF.
-
Wash the resin with DMF and DCM and dry it under vacuum.
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase HPLC.
-
-
Analysis: Confirm the identity of the modified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify the expected mass change of +42.022 Da.
Potential Pitfalls and Troubleshooting
-
Incomplete Guanidinylation: A positive Kaiser test after the reaction indicates incomplete conversion. This can be addressed by extending the reaction time, increasing the equivalents of the guanidinylating reagent and base, or repeating the guanidinylation step.
-
Side Reactions: During the final cleavage with strong acids like TFA, side reactions such as aspartimide formation (for Asp-Gly or Asp-Ser sequences) or pyroglutamate (B8496135) formation from N-terminal glutamine can occur.[3] The use of optimized cleavage cocktails and conditions can minimize these side reactions.
-
Reagent Stability: this compound should be stored in a dry environment as it can be sensitive to moisture.
Visualizations
Caption: Workflow for peptide modification using this compound.
Caption: Enhanced peptide-receptor interaction after guanidinylation.
References
Troubleshooting & Optimization
Technical Support Center: Amino(imino)methanesulfonic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino(imino)methanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound, also known as formamidinosulfonic acid, is a crystalline reagent used to convert primary amines into their corresponding guanidine (B92328) derivatives.[1] It is commonly prepared through the oxidation of aminoiminomethanesulfinic acid (formamidinesulfinic acid) with oxidizing agents like peracetic acid or hydrogen peroxide.[1][2] Its primary application is in guanidinylation reactions, which are crucial in the synthesis of many natural products and pharmaceuticals.[3]
Q2: What are the common byproducts observed in reactions involving this compound?
The formation of byproducts is highly dependent on reaction conditions such as pH.
-
At neutral pH (7.4): The major byproduct is the corresponding urea (B33335) derivative due to hydrolysis.[4]
-
At alkaline pH (10): Self-reaction of this compound can occur, leading to the formation of N-cyanoguanidine.[4]
-
At strongly alkaline pH (13-14): Elimination reactions predominate, yielding cyanamide (B42294).[4]
-
In reactions with amines: In addition to the desired guanidinylated product, side reactions can lead to the formation of guanidine-related impurities, especially when using coupling reagents like HATU.[5]
Q3: How does pH affect the stability and reactivity of this compound?
The stability and reaction pathway of this compound are significantly influenced by pH.[4] At neutral pH, hydrolysis to urea is the main reaction.[4] As the pH increases, other reactions become more prominent. At pH 10, self-condensation to N-cyanoguanidine is observed, while at pH 13-14, the formation of cyanamide through elimination is the major pathway.[4]
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[2][6] After drying, it can be stable for at least 5 months when kept in a freezer.[2]
Q5: Are there any specific safety precautions to consider when handling this compound?
Yes, direct contact with the compound should be avoided. It is recommended to use a dust mask and work in a fume hood.[2] Any residues should be neutralized with a strong bleach solution.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Guanidinylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The rate of guanidinylation is pH-dependent. Ensure the reaction pH is optimized for the specific amine substrate. The nucleophilic substitution of the sulfonic acid group is generally faster for less sterically hindered amines.[4] |
| Competing Hydrolysis | At neutral pH, hydrolysis to urea can be a significant side reaction.[4] Consider running the reaction under slightly basic conditions to favor guanidinylation, but be mindful of other potential side reactions at higher pH. |
| Steric Hindrance | The rate of reaction is sensitive to steric hindrance on the amine substrate. For bulky amines, longer reaction times or more forcing conditions may be necessary. The rate of substitution decreases with increasing steric bulk.[4] |
| Reagent Purity | Ensure the this compound is of high purity and has been stored correctly to prevent degradation. |
Problem 2: Formation of Unexpected Byproducts
Possible Causes & Solutions
| Byproduct Observed | Possible Cause | Troubleshooting Step |
| Urea Derivatives | Hydrolysis of this compound.[4] | This is favored at neutral pH.[4] Adjusting the pH to be more basic may reduce hydrolysis. |
| N-cyanoguanidine | Self-reaction of this compound.[4] | This occurs at a pH of around 10.[4] Avoid maintaining the reaction at this pH for extended periods if this byproduct is observed. |
| Cyanamide | Elimination reaction.[4] | This is the predominant reaction at very high pH (13-14).[4] Lowering the pH will prevent this side reaction. |
| Guanidine-related impurities from coupling agents | Direct reaction of a nucleophilic amine with the coupling reagent (e.g., HATU).[5] | If using amide coupling reagents, consider using sterically hindered, weaker bases to suppress the formation of these impurities.[5] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Issue | Possible Cause | Troubleshooting Step |
| Co-elution of byproducts | Similar polarity of the desired product and byproducts. | Optimize chromatographic conditions (e.g., mobile phase, gradient, column chemistry). Consider alternative purification techniques like crystallization or ion-exchange chromatography. |
| Product Instability during Purification | The desired guanidine derivative may be unstable under the purification conditions. | Ensure the pH of the purification buffers and solvents is compatible with the product's stability. Avoid prolonged exposure to harsh conditions. |
Experimental Protocols
Synthesis of this compound from Thiourea (B124793) Dioxide
This protocol is adapted from the method developed by Mosher et al.[2]
Materials:
-
Thiourea dioxide
-
32% Peracetic acid solution
-
Glacial acetic acid
-
Anhydrous ethanol
Procedure:
-
Dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid in a suitable reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the stirred solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with five 5 mL portions of anhydrous ethanol.
-
Dry the solid to obtain this compound as a white crystalline solid. (Expected yield: ~82%).[2]
General Procedure for Guanidinylation of Primary Amines
This is a general guideline for using this compound to synthesize guanidine derivatives.
Materials:
-
This compound
-
Primary amine of interest
-
Suitable solvent (e.g., water, DMSO, methanol)
-
Base (e.g., triethylamine, sodium hydroxide) for pH adjustment
Procedure:
-
Dissolve the primary amine in a suitable solvent.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Adjust the pH of the reaction mixture to the desired level (typically slightly basic) by adding a base. The optimal pH will depend on the specific amine.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by standard workup procedures, which may include extraction, precipitation, or chromatography.
Visualizations
Caption: Byproduct formation pathways from this compound at different pH values.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Purification of Guanidines from Amino(imino)methanesulfonic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of guanidines using amino(imino)methanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in guanidine (B92328) synthesis?
This compound is a reagent used for the guanidinylation of primary and secondary amines to form guanidines. It serves as an electrophilic source of a guanidinyl group. The reaction involves the nucleophilic attack of the amine on the this compound, leading to the formation of the corresponding guanidinium (B1211019) salt.
Q2: What are the common impurities encountered when synthesizing guanidines with this compound?
Common impurities can include unreacted starting amine, excess this compound, and potential side-products from the decomposition of the reagent. Depending on the reaction conditions, self-condensation products of the starting materials or the product may also be present.
Q3: How can I monitor the progress of my guanidinylation reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical TLC analysis might involve spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727), to separate the starting material from the more polar guanidinium product.
Q4: What are the recommended methods for purifying the synthesized guanidine product?
The primary methods for purifying guanidines synthesized using this compound are crystallization and column chromatography. The choice of method depends on the physical properties of the product (e.g., crystallinity, solubility) and the nature of the impurities.
Q5: How do I choose a suitable solvent for crystallization of my guanidinium salt?
The choice of solvent for crystallization depends on the solubility of the guanidinium salt. Guanidinium salts are often soluble in polar solvents like water, methanol, or ethanol (B145695), and less soluble in less polar organic solvents like ethyl acetate, dichloromethane, or ethers. A common technique is to dissolve the crude product in a minimal amount of a hot polar solvent and then either cool the solution or add a less polar anti-solvent to induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield of Guanidine Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Suboptimal Reaction pH | The pH of the reaction mixture can be critical. The starting amine needs to be in its free base form to be nucleophilic. Ensure the reaction conditions are suitable to maintain the amine in its reactive state. |
| Reagent Decomposition | This compound can be sensitive to prolonged exposure to harsh conditions. Ensure the reagent is of good quality and consider adding it portion-wise to the reaction mixture. |
| Product Loss During Work-up | Guanidinium salts can be highly water-soluble. If performing an aqueous work-up, minimize the volume of the aqueous phase and consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product. |
Issue 2: Difficulty in Purifying the Guanidine Product by Crystallization
| Potential Cause | Troubleshooting Step |
| Product is an oil or amorphous solid | Try a variety of solvent systems for crystallization. Consider dissolving the crude product in a polar solvent like methanol or ethanol and slowly adding a less polar anti-solvent such as ethyl acetate, diethyl ether, or hexane. |
| Presence of persistent impurities | If impurities are co-crystallizing with the product, a preliminary purification by column chromatography may be necessary before attempting crystallization. |
| Product is too soluble in common solvents | If the product is highly soluble even in less polar solvents, consider converting the guanidinium salt to a different salt form (e.g., hydrochloride to a picrate) which may have better crystallization properties. |
Issue 3: Challenges with Chromatographic Purification
| Potential Cause | Troubleshooting Step | | Product streaking on silica gel column | Guanidines are basic and can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent system (e.g., 0.1-1% triethylamine in a dichloromethane/methanol gradient). | | Product is not eluting from the column | If the product is highly polar and strongly adsorbed to the stationary phase, a more polar eluent system may be required. A gradient of increasing methanol in dichloromethane is a common choice. In some cases, a switch to a different stationary phase, such as alumina (B75360) or a C18 reversed-phase silica gel, may be beneficial. | | Co-elution of impurities | If impurities are of similar polarity to the product, optimizing the solvent gradient or switching to a different chromatographic technique, such as ion-exchange chromatography, may be necessary for effective separation. |
Experimental Protocols
General Protocol for Guanidinylation using this compound
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Reaction Setup : Dissolve the starting amine in a suitable solvent (e.g., water, methanol, or a mixture).
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Reagent Addition : Add this compound (typically 1.1 to 1.5 equivalents) to the solution. The reaction is often carried out at room temperature or with gentle heating.
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Reaction Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
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Work-up :
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If the product precipitates from the reaction mixture, it can be isolated by filtration.
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If the product is soluble, the solvent is typically removed under reduced pressure. The residue can then be subjected to an aqueous work-up. Dissolve the residue in an organic solvent and wash with water or brine to remove any water-soluble impurities.
-
-
Purification :
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Crystallization : Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol) and allow it to cool slowly to induce crystallization. If necessary, add an anti-solvent (e.g., ethyl acetate) to promote precipitation.
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Column Chromatography : If the product requires further purification, perform column chromatography on silica gel using a gradient eluent system, such as 0-20% methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 0.5%) to prevent streaking.
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Data Presentation
Table 1: Troubleshooting Common Guanidine Purification Issues
| Issue | Potential Cause | Recommended Action |
| Oily Product after Work-up | Presence of residual solvent or impurities. | Dry the product under high vacuum. If still an oil, attempt purification by column chromatography. |
| Low Purity by HPLC/NMR | Incomplete removal of starting materials or byproducts. | Re-purify by crystallization from a different solvent system or by preparative HPLC. |
| Broad Peaks in NMR | Presence of paramagnetic impurities or aggregation. | Filter the NMR sample through a small plug of celite or cotton. Consider acquiring the spectrum at a higher temperature. |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of guanidines.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Optimizing Guanidinylation with Amino(imino)methanesulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amino(imino)methanesulfonic acid (AIMSA) for the guanidinylation of primary amines, particularly in the context of amino acid modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AIMSA) and why is it used for guanidinylation?
A1: this compound (CAS No. 1184-90-3), also known as formamidinosulfonic acid, is a reagent used for the conversion of primary amines into guanidines. It is particularly noted for its application in the synthesis of guanidino acids from amino acids. AIMSA is synthesized by the oxidation of thiourea (B124793) or aminoiminomethanesulfinic acid.[1][2] The use of AIMSA and its derivatives can be advantageous in specific synthetic contexts, although, like any chemical reaction, optimization is often necessary to achieve high yields and purity.
Q2: What is the general principle of guanidinylation using AIMSA?
A2: The guanidinylation of an amino acid with this compound involves the nucleophilic attack of the primary amino group of the amino acid on the electrophilic carbon atom of AIMSA. This reaction results in the formation of a guanidinium (B1211019) group on the amino acid, converting it into a guanidino acid. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Q3: What are the common challenges encountered during guanidinylation with AIMSA?
A3: Common challenges include low reaction yields, the formation of side products, and difficulties in purifying the final guanidinylated product.[3] The high basicity of guanidines can also complicate purification.[2] Careful control of reaction parameters such as pH, temperature, and stoichiometry is crucial for a successful outcome.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, it is important to handle this compound with care. It is a solid that is stable for several weeks at room temperature and for at least five months when stored in a freezer after drying. Direct contact should be avoided, and it is recommended to use a dust mask and work in a fume hood. Any residues should be neutralized with a strong bleach solution.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the guanidinylation of primary amines (e.g., amino acids) with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incorrect pH: The nucleophilicity of the primary amine is highly dependent on the pH. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the stability of AIMSA or the starting material might be compromised. | Optimize pH: The reaction is typically performed under basic conditions. A pH in the range of 9-11 is a good starting point. Perform small-scale reactions at varying pH values to find the optimal condition for your specific substrate. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 40-60 °C can be explored. Monitor for any degradation of starting materials or product at elevated temperatures. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed. | |
| Poor Solubility of Reactants: One or both reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Solvent Screening: Ensure both the amino acid and AIMSA are soluble in the reaction solvent. Aqueous buffers or mixtures of water with organic co-solvents (e.g., dioxane, THF) may be necessary. | |
| Presence of Multiple Products (Side Reactions) | Reaction with other nucleophilic groups: If the substrate contains other nucleophilic functional groups (e.g., hydroxyl, thiol), they may also react with AIMSA. | Use of Protecting Groups: Protect other reactive functional groups in your substrate before performing the guanidinylation reaction. The choice of protecting group will depend on the specific functional group and the overall synthetic strategy. |
| Degradation of AIMSA or Product: The guanidinylating reagent or the product may be unstable under the reaction conditions. | Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. Ensure the pH is not excessively high. | |
| Difficulty in Product Purification | High Polarity and Basicity of the Guanidine Product: Guanidines are often highly polar and basic, making them difficult to separate from polar solvents and byproducts using standard silica (B1680970) gel chromatography. | Alternative Purification Techniques: Consider using ion-exchange chromatography, which separates compounds based on charge. Reverse-phase chromatography with an appropriate mobile phase modifier (e.g., trifluoroacetic acid) can also be effective. Precipitation or crystallization of the product as a salt (e.g., hydrochloride or sulfate) can also be a viable purification strategy. |
Experimental Protocols
General Protocol for the Guanidinylation of an Amino Acid with this compound
This protocol is a general guideline and may require optimization for specific amino acids.
Materials:
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Amino Acid (1.0 eq)
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This compound (1.1 - 1.5 eq)
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Aqueous Buffer (e.g., 0.5 M sodium carbonate, pH ~10-11)
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Suitable solvent for workup (e.g., water, ethanol)
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Acid for neutralization (e.g., HCl)
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Purification supplies (e.g., ion-exchange resin, reverse-phase HPLC column)
Procedure:
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Dissolution: Dissolve the amino acid in the aqueous buffer in a round-bottom flask equipped with a magnetic stirrer.
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Addition of AIMSA: To the stirred solution, add this compound in one portion at room temperature.
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Reaction: Heat the reaction mixture to a temperature between 40-60 °C.
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Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS) until the starting amino acid is consumed (typically 4-24 hours).
-
Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the solution to a pH of ~7 with an appropriate acid (e.g., 1 M HCl).
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The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, proceed with further purification.
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Purification:
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Ion-Exchange Chromatography: Load the crude reaction mixture (dissolved in an appropriate buffer) onto a cation-exchange column. Wash the column to remove unreacted AIMSA and other impurities. Elute the guanidinylated product using a salt gradient or a buffer with a higher pH.
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Reverse-Phase HPLC: Purify the product using a preparative reverse-phase HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA).
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Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, Mass Spectrometry).
Data Presentation
Table 1: Optimization of Reaction Conditions for Guanidinylation
| Parameter | Range | Rationale | Potential Issues |
| pH | 9.0 - 11.5 | Ensures the primary amine is deprotonated and nucleophilic. | pH > 12 may lead to degradation of AIMSA or the product. pH < 9 will result in a slow or incomplete reaction. |
| Temperature (°C) | 25 - 70 | Higher temperatures can increase the reaction rate. | Temperatures > 70 °C may cause decomposition of reactants or products. |
| AIMSA (equivalents) | 1.1 - 2.0 | A slight excess of AIMSA can drive the reaction to completion. | A large excess can complicate purification and increase the likelihood of side reactions. |
| Reaction Time (h) | 4 - 48 | Dependent on the substrate and reaction conditions. | Prolonged reaction times may lead to product degradation. |
| Solvent | Aqueous buffer, Water/Dioxane, Water/THF | To ensure solubility of both the amino acid and AIMSA. | The choice of co-solvent may affect the reaction rate and workup procedure. |
Mandatory Visualizations
Caption: Experimental workflow for the guanidinylation of an amino acid.
Caption: Troubleshooting decision tree for low-yield guanidinylation reactions.
References
Common side reactions in the synthesis of guanidines from Amino(imino)methanesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues in the synthesis of guanidines using amino(imino)methanesulfonic acid.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis, offering potential causes and solutions in a clear, question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Amine | 1. Inactive this compound: The reagent can degrade upon improper storage. 2. Low Reaction Temperature: The reaction may be too slow at ambient temperature for less nucleophilic amines. 3. Incorrect pH: The pH of the reaction mixture can significantly affect the reactivity of both the amine and the guanidinylating agent. | 1. Use a fresh batch of this compound stored under inert gas at 2-8°C. 2. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor the progress by TLC or LC-MS. 3. Adjust the pH of the reaction mixture to the optimal range for guanidinylation, typically slightly basic conditions are favorable for the amine to be a free nucleophile. |
| Presence of a Significant Amount of Urea (B33335) Byproduct | Hydrolysis of this compound: At neutral pH, this compound is susceptible to hydrolysis, which converts it to the corresponding urea. | Maintain a slightly basic pH (pH 8-10) throughout the reaction to minimize hydrolysis. The addition of a non-nucleophilic base may be necessary. |
| Formation of N-Cyanoguanidine | Self-Reaction of this compound: At a pH of around 10, this compound can react with itself to form N-cyanoguanidine. | Avoid prolonged reaction times at pH 10. If this side product is observed, consider running the reaction at a slightly lower pH or for a shorter duration. |
| Formation of Cyanamide or Carbodiimide (B86325) Byproducts | Elimination Reaction at High pH: At strongly basic conditions (pH 13-14), this compound can undergo elimination to form cyanamide. Substituted versions can form carbodiimides, which may further react to form ureas. | Carefully control the pH and avoid highly alkaline conditions. A pH range of 8-10 is generally recommended for the guanidinylation of primary amines. |
| Difficulties in Product Isolation | 1. High Polarity of the Guanidinium (B1211019) Salt: The product is often highly soluble in water, making extraction difficult. 2. Emulsion Formation During Workup: The presence of both organic and aqueous phases with a polar product can lead to emulsions. | 1. After reaction completion, consider precipitation of the guanidinium salt by adding a suitable counterion (e.g., as a picrate (B76445) or hydrochloride salt) or by using a solvent in which the salt is insoluble. Ion-exchange chromatography can also be an effective purification method. 2. Break emulsions by adding brine or by centrifugation. Alternatively, evaporation of the aqueous phase and purification of the residue by chromatography or recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the guanidinylation of a primary amine with this compound?
A1: The optimal pH is a balance between ensuring the primary amine is in its nucleophilic free base form and minimizing the side reactions of this compound. A pH range of 8-10 is generally considered optimal. At this pH, a sufficient concentration of the amine is deprotonated to react, while the rates of hydrolysis and self-reaction of the guanidinylating agent are manageable.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin (B49086) can be used to visualize the consumption of the primary amine. LC-MS is particularly useful for identifying the desired product and any potential side products by their mass-to-charge ratio.
Q3: What are the best practices for storing this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.
Q4: Can this method be used for secondary amines?
A4: While primary amines are the most common substrates, this method can be adapted for secondary amines. However, reaction times may be longer, and yields may be lower due to the increased steric hindrance of secondary amines.
Q5: My desired guanidine (B92328) product is water-soluble. How can I effectively purify it?
A5: For water-soluble guanidines, purification can be challenging. Consider the following strategies:
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Precipitation: Convert the guanidine to a less soluble salt (e.g., picrate, tetraphenylborate) to facilitate precipitation from the aqueous solution. The desired salt can then be isolated by filtration.
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Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like guanidinium salts.
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Lyophilization: If the product is non-volatile, the aqueous reaction mixture can be lyophilized (freeze-dried) to remove the solvent, and the resulting solid residue can be purified by recrystallization or chromatography on a suitable stationary phase (e.g., silica (B1680970) gel with a polar eluent system, or reverse-phase chromatography).
Data Presentation
The following table summarizes the expected outcomes and potential side products based on the reaction pH. Please note that specific yields can vary significantly depending on the substrate, reaction conditions, and reaction time.
| pH Range | Primary Reaction | Major Side Reaction(s) | Expected Product Distribution |
| < 7 (Acidic) | Slow or no reaction | - | Mostly unreacted starting materials. |
| ~ 7 (Neutral) | Guanidinylation | Hydrolysis | Mixture of desired guanidine and urea byproduct. |
| 8 - 10 (Slightly Basic) | Optimal Guanidinylation | Minimal side reactions | Highest yield of the desired guanidine. |
| ~ 10 | Guanidinylation | Self-reaction | Mixture of desired guanidine and N-cyanoguanidine. |
| > 12 (Strongly Basic) | Guanidinylation | Elimination | Mixture of desired guanidine, cyanamide, and potentially ureas from carbodiimide intermediates. |
Experimental Protocols
General Protocol for the Guanidinylation of a Primary Amine with this compound
This protocol provides a general procedure for the synthesis of a monosubstituted guanidine from a primary amine.
Materials:
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Primary amine (1.0 eq)
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This compound (1.1 - 1.5 eq)
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Deionized water or an appropriate buffer solution
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Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if necessary to adjust pH
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Hydrochloric acid (1 M) for pH adjustment and product isolation
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Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
Procedure:
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Dissolution of the Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in deionized water or a suitable buffer to a concentration of 0.1-0.5 M.
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pH Adjustment: Adjust the pH of the amine solution to 9-10 by the dropwise addition of a non-nucleophilic base or an appropriate buffer.
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Addition of Guanidinylating Agent: To the stirring solution, add this compound (1.1 - 1.5 eq) portion-wise over 10-15 minutes.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C). Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
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Workup:
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Cool the reaction mixture to room temperature.
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Acidify the solution to pH ~2 with 1 M HCl.
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Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.
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The aqueous layer containing the guanidinium hydrochloride salt can be concentrated under reduced pressure.
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Purification:
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The crude guanidinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
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Alternatively, for highly water-soluble products, the aqueous solution can be lyophilized, and the residue purified by column chromatography (e.g., silica gel with a polar eluent system like dichloromethane/methanol/acetic acid).
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Mandatory Visualization
Reaction Pathways and Side Reactions
The following diagrams illustrate the intended guanidinylation reaction and the key side reactions that can occur depending on the pH of the reaction medium.
Caption: Desired reaction pathway for guanidine synthesis.
Hydrolysis of Amino(imino)methanesulfonic acid at neutral pH to form urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the hydrolysis of amino(imino)methanesulfonic acid to urea (B33335) at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Is the hydrolysis of this compound to urea at neutral pH a feasible reaction?
A1: Yes, the hydrolysis of this compound to form urea is a known reaction. At a neutral pH of 7.4, this hydrolysis is the major metabolic pathway observed for this compound.[1]
Q2: What are the general properties of this compound?
A2: this compound, also known as formamidinesulfonic acid, is a white solid with a melting point of 132-134°C (with decomposition).[2] It is slightly soluble in methanol (B129727) (when heated) and very slightly soluble in DMSO.[3] Key physicochemical properties are summarized in the table below.
Q3: What are the potential side reactions to be aware of during the hydrolysis of this compound?
A3: While hydrolysis to urea is the main reaction at neutral pH, other reactions can occur, particularly if the pH deviates from neutral. At a higher pH of 10, self-reaction of this compound can lead to the formation of N-cyanoguanidine. At an even more alkaline pH of 13-14, the predominant reaction is elimination to form cyanamide.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by quantifying the formation of the product, urea. Several analytical methods are available for urea determination, including colorimetric assays and chromatographic techniques. A common colorimetric method involves the use of diacetyl monoxime. For more precise quantification, especially in the presence of other compounds, HPLC or NMR spectroscopy can be utilized.
Q5: What is the expected stability of this compound in aqueous solution?
A5: this compound is known to be hydrolytically unstable in aqueous solutions, with the rate and products of decomposition being pH-dependent. At neutral pH, the primary degradation product is urea.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no urea yield | Incorrect pH: The pH of the reaction mixture may not be neutral. | Carefully prepare and verify the pH of the buffer solution (pH 7.4) before starting the experiment. Monitor the pH throughout the reaction and adjust if necessary with a dilute acid or base. |
| Low reaction temperature: The rate of hydrolysis may be too slow at the experimental temperature. | Increase the reaction temperature moderately (e.g., to 37°C or 50°C) and monitor the effect on urea formation. Be cautious of potential side reactions at higher temperatures. | |
| Short reaction time: The hydrolysis reaction may not have had sufficient time to proceed to completion. | Extend the reaction time and take aliquots at different time points to determine the optimal reaction duration. | |
| Degradation of starting material: The this compound may have degraded prior to the experiment. | Store this compound under inert gas (nitrogen or argon) at 2-8°C as recommended.[3] Use freshly opened or properly stored starting material. | |
| Presence of unexpected byproducts | pH fluctuation: The pH may have shifted to alkaline conditions during the reaction. | Ensure the buffer has sufficient capacity to maintain a stable neutral pH. |
| Reaction with buffer components: The starting material or intermediates may be reacting with components of the buffer. | Use a non-reactive buffer system, such as a phosphate (B84403) buffer. | |
| Difficulty in quantifying urea | Interference from starting material: The this compound or its other degradation products may interfere with the urea assay. | Select an analytical method with high specificity for urea. HPLC with a suitable column and detection method (e.g., pre-column derivatization) can separate urea from interfering compounds. 1H NMR can also be used for direct quantification without derivatization. |
| Low concentration of urea: The amount of urea produced may be below the detection limit of the assay. | Concentrate the reaction mixture before analysis or use a more sensitive analytical method. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1184-90-3 | [3][4] |
| Molecular Formula | CH₄N₂O₃S | [3][4] |
| Molecular Weight | 124.12 g/mol | [3][4] |
| Melting Point | 132-134°C (decomposition) | [2] |
| pKa (predicted) | 7.74 ± 0.40 | [3] |
| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) | [3] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound at Neutral pH
Objective: To hydrolyze this compound to urea in a controlled neutral pH environment.
Materials:
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This compound
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Phosphate buffer (0.1 M, pH 7.4)
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Heating block or water bath
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Reaction vials
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Magnetic stirrer and stir bars
Procedure:
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Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4.
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Dissolve a known concentration of this compound (e.g., 10 mM) in the phosphate buffer.
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Place the reaction vial in a heating block or water bath set to a controlled temperature (e.g., 37°C).
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Stir the reaction mixture continuously.
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture for analysis.
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Analyze the aliquots for urea concentration using a suitable analytical method (see Protocol 2).
Protocol 2: Quantification of Urea using the Diacetyl Monoxime Colorimetric Method
Objective: To determine the concentration of urea in the reaction mixture.
Materials:
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Diacetyl monoxime solution (e.g., 0.5% w/v in 5% acetic acid)
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Thiosemicarbazide (B42300) solution (e.g., 0.25% w/v in water)
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Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)
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Urea standards of known concentrations
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Spectrophotometer
Procedure:
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Prepare a series of urea standards in the same phosphate buffer used for the hydrolysis reaction.
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To a set of test tubes, add a specific volume of the reaction aliquots and the urea standards.
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Add the diacetyl monoxime and thiosemicarbazide solutions to each tube.
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Add the acid reagent to each tube and mix well.
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Heat the tubes in a boiling water bath for a specific time (e.g., 20 minutes) to allow for color development.
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Cool the tubes to room temperature.
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Measure the absorbance of each solution at the wavelength of maximum absorbance for the colored product (typically around 520-540 nm).
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Construct a calibration curve from the absorbance of the urea standards and determine the concentration of urea in the reaction samples.
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Proposed reaction pathway for the hydrolysis of this compound.
References
- 1. Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1184-90-3 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. Methanesulfonic acid, aminoimino- | CH4N2O3S | CID 9877361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Amino(imino)methanesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted amino(imino)methanesulfonic acid from reaction mixtures.
Troubleshooting Guide
Unreacted this compound can complicate downstream processing and compromise the purity of the final guanidinylated product. This guide addresses common issues encountered during its removal.
Problem 1: Product is contaminated with unreacted this compound after precipitation/crystallization.
| Potential Cause | Suggested Solution |
| Co-precipitation: The unreacted reagent may have similar solubility properties to the desired product or its salt form, leading to co-precipitation. | - Solvent Screening: Experiment with different solvent/anti-solvent systems for precipitation. Since this compound is slightly soluble in heated methanol (B129727) and very slightly soluble in DMSO, but likely insoluble in less polar organic solvents, consider precipitating your product from a solvent in which the reagent is more soluble. - pH Adjustment: The solubility of both your product and the unreacted reagent is pH-dependent. Carefully adjust the pH of the solution before precipitation to selectively precipitate the product while keeping the unreacted reagent in solution. - Wash Thoroughly: Wash the precipitate with a solvent in which the unreacted reagent is soluble but the product is not. Anhydrous ethanol (B145695) has been used to wash precipitated this compound during its synthesis, suggesting its insolubility in this solvent[1]. This could be a good choice for washing your product if it is also insoluble in ethanol. |
| Incomplete Reaction: A significant amount of unreacted starting material remains. | - Reaction Monitoring: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure completion before proceeding to workup. - Optimize Reaction Conditions: Re-evaluate stoichiometry, reaction time, and temperature to drive the reaction to completion. |
Problem 2: Difficulty in separating the product from unreacted this compound using column chromatography.
| Potential Cause | Suggested Solution |
| Similar Polarity: The product and the unreacted reagent may have similar polarities, leading to poor separation on silica (B1680970) gel. | - Alternative Stationary Phases: Consider using alternative chromatography techniques such as ion-exchange chromatography, which separates molecules based on charge. Since this compound has a sulfonic acid group, an anion-exchange resin could effectively capture it. Conversely, if the product is a basic guanidine (B92328), a cation-exchange resin might be employed. - Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be effective, as the highly polar this compound will elute quickly. |
| Tailing or Broad Peaks: The polar nature of the compounds can lead to poor peak shape. | - Mobile Phase Modifiers: Add modifiers to the mobile phase to improve peak shape. For normal phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) can help with basic products, while an acidic modifier like acetic acid can help with acidic impurities. For reverse-phase, trifluoroacetic acid (TFA) is a common additive. |
Problem 3: Aqueous workup fails to efficiently remove the unreacted reagent.
| Potential Cause | Suggested Solution |
| Amphoteric Nature: this compound has both acidic (sulfonic acid) and basic (amino/imino) groups, making its partitioning in liquid-liquid extractions pH-dependent. | - Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the basic functionalities of the unreacted reagent, increasing its aqueous solubility. This is suitable if the desired product is stable to acid and does not partition into the aqueous layer. - Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate the sulfonic acid group, forming a water-soluble salt. This is effective if the product is stable to base and remains in the organic layer. |
| Emulsion Formation: The presence of polar compounds can lead to the formation of stable emulsions during extraction. | - Brine Wash: After the acidic or basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break the emulsion and remove excess water. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its removal?
A1: Understanding the physical properties is crucial for selecting an appropriate removal strategy.
| Property | Value/Description | Implication for Removal |
| Melting Point | 132-134 °C (decomposition)[2][3] | Thermal stability is limited, so high-temperature distillation is not a suitable removal method. |
| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated)[2][3] | Suggests that precipitation from these solvents might be challenging. Conversely, it indicates potential solvents for washing the desired product if it is insoluble. |
| pKa | 7.74 ± 0.40 (Predicted)[2][3] | The molecule has both acidic and basic character, allowing for manipulation of its solubility with pH adjustments during aqueous workup. |
Q2: Which purification technique is generally most effective for removing unreacted this compound?
A2: The most effective technique depends on the properties of the desired guanidine product.
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For non-polar to moderately polar, organic-soluble guanidines: A combination of aqueous extraction followed by column chromatography is often successful.
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For highly polar or water-soluble guanidines: Ion-exchange chromatography is a powerful tool.
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For crystalline, insoluble guanidinium (B1211019) salts: Precipitation from a suitable solvent, followed by thorough washing, can be very effective.
Q3: How can I monitor the removal of unreacted this compound?
A3: Several analytical techniques can be employed:
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Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the presence of the starting material. A suitable staining agent may be required for visualization if the compound is not UV-active.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and confirmation of the presence of the unreacted reagent by its mass.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the amount of residual reagent if a distinct, non-overlapping signal is present.
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Ion Chromatography (IC): A specialized technique well-suited for the analysis of ionic species like sulfonic acids.
Q4: Are there any safety considerations when handling this compound and its removal?
A4: Yes. This compound is synthesized from thiourea (B124793) derivatives, which can be toxic. It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood[1]. All waste containing this reagent should be disposed of according to institutional safety guidelines.
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable for reaction mixtures where the desired guanidine product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Dilution: Dilute the reaction mixture with the chosen organic solvent.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x volume of the organic phase). This will protonate the unreacted this compound, making it more water-soluble.
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Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of the organic phase) to neutralize any remaining acid and deprotonate the sulfonic acid group of any remaining reagent.
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Brine Wash: Wash the organic layer with saturated aqueous NaCl (1 x volume of the organic phase) to remove residual water and aid in phase separation.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purity Check: Analyze the crude product by TLC or LC-MS to confirm the absence of this compound before further purification.
Protocol 2: Removal by Precipitation
This protocol is effective when the desired guanidinium salt product is insoluble in a particular organic solvent, while the unreacted this compound has some solubility.
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Solvent Addition: Add an anti-solvent (a solvent in which your product is insoluble) to the reaction mixture to induce precipitation of the product.
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Filtration: Collect the precipitated product by vacuum filtration.
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Washing: Wash the solid product on the filter with a cold solvent in which the unreacted reagent is at least slightly soluble but the product is not (e.g., cold methanol or ethanol). Perform multiple small washes for better efficiency.
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Drying: Dry the purified product under vacuum.
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Purity Check: Analyze a small sample of the dried product to ensure complete removal of the starting material.
Visualizations
References
Troubleshooting low yields in guanidine synthesis with Amino(imino)methanesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of guanidines using amino(imino)methanesulfonic acid (AIMSA). Low yields can be a significant challenge in this guanidinylation reaction. This guide will help you identify potential causes and implement effective solutions to optimize your synthesis.
Troubleshooting Guide: Low Guanidine (B92328) Yields
Low yields in the guanidinylation of amines with AIMSA can stem from several factors, from reagent quality to reaction conditions. The following question-and-answer format addresses common issues and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can be attributed to several factors:
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Suboptimal pH: The reaction is highly sensitive to pH. An incorrect pH can lead to the protonation of the amine nucleophile or decomposition of the AIMSA reagent.
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Inappropriate Temperature: Like many organic reactions, temperature plays a crucial role. Excessively high temperatures can lead to the decomposition of AIMSA and the formation of byproducts, while temperatures that are too low may result in a sluggish or incomplete reaction.
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Incorrect Stoichiometry: The molar ratio of the amine to AIMSA is critical. An excess of one reagent over the other can lead to incomplete conversion or the formation of side products.
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Reagent Quality: The purity of both the amine and AIMSA is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts. AIMSA can degrade over time, so its stability should be considered.
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Solvent Choice: The solvent can significantly influence the reaction rate and yield. A solvent that does not adequately dissolve the reactants or is not inert under the reaction conditions can be detrimental.
Q2: How does pH affect the reaction, and what is the optimal pH range?
The pH of the reaction mixture is a critical parameter. The amine nucleophile must be in its free base form to react with AIMSA. If the pH is too acidic, the amine will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, a highly basic environment can lead to the degradation of AIMSA. The optimal pH is typically in the range of 8-10, ensuring a sufficient concentration of the deprotonated amine without causing significant decomposition of the guanidinylating agent. It is advisable to use a suitable buffer to maintain the pH within this range throughout the reaction.
Q3: I suspect my this compound (AIMSA) has degraded. How can I check its quality?
AIMSA can degrade, especially with improper storage. You can assess its quality through the following methods:
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Appearance: Fresh, high-quality AIMSA should be a white to off-white solid. Any significant discoloration may indicate degradation.
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Solubility: Degradation can affect the solubility profile. Compare the solubility of your current batch with that of a fresh standard in a given solvent.
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NMR Spectroscopy: ¹H NMR spectroscopy can be used to check for the presence of impurities or degradation products.
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Melting Point: The melting point of pure AIMSA is in the range of 124-128 °C. A broad or depressed melting point can indicate the presence of impurities.
Q4: What are the potential side reactions that could be lowering my yield?
The primary reaction pathway is believed to be an addition-elimination reaction through a tetrahedral intermediate. However, several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired guanidine:
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Hydrolysis of AIMSA: In the presence of water, AIMSA can hydrolyze, especially at non-optimal pH values.
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Reaction with Solvent: If the solvent is not inert, it may react with AIMSA. For example, protic solvents can potentially react under certain conditions.
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Formation of Urea Derivatives: Under certain conditions, rearrangement or decomposition of intermediates could potentially lead to the formation of urea-like byproducts.
Q5: How can I optimize the reaction conditions to improve my yield?
Systematic optimization of the reaction parameters is key to maximizing the yield. Consider the following:
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Temperature Screening: Perform the reaction at various temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and reagent stability.
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Stoichiometry Adjustment: Vary the molar ratio of the amine to AIMSA (e.g., 1:1, 1:1.2, 1.2:1) to determine the most effective ratio for your specific substrate.
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Solvent Selection: Test a range of aprotic solvents with good solubility for both reactants, such as DMF, DMSO, or acetonitrile.
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Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum conversion and avoid prolonged reaction times that could lead to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the guanidinylation of amines with this compound?
The reaction is thought to proceed via a nucleophilic attack of the amine on the carbodiimide-like structure of AIMSA, forming a tetrahedral intermediate. This is followed by the elimination of sulfurous acid to yield the guanidine product. It is important to note that this reaction does not appear to proceed through a free carbodiimide (B86325) intermediate.
Q2: What is the recommended storage condition for this compound?
To ensure its stability, AIMSA should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator or freezer. It should be protected from moisture and light.
Q3: Can I use this compound for the guanidinylation of secondary amines?
While AIMSA is most effective with primary amines, it can also be used for the guanidinylation of secondary amines. However, the reaction is typically slower and may require more forcing conditions, which can also lead to lower yields and more byproducts.
Data Summary
The following table summarizes the impact of various reaction parameters on the yield of guanidine synthesis. This data is compiled from literature reports and should be used as a general guideline for optimization.
| Parameter | Condition | Effect on Yield | Notes |
| pH | 8-10 | Optimal | Balances amine nucleophilicity and AIMSA stability. |
| < 7 | Low | Amine is protonated and non-nucleophilic. | |
| > 11 | Low | Potential for AIMSA degradation. | |
| Temperature | Room Temp - 40 °C | Generally Good | A good starting point for many substrates. |
| > 60 °C | May Decrease | Increased risk of AIMSA decomposition. | |
| Stoichiometry | 1:1.1 (Amine:AIMSA) | Often Optimal | A slight excess of AIMSA can drive the reaction to completion. |
| > 1:1.5 (Amine:AIMSA) | May Decrease | Can lead to purification challenges and potential side reactions. | |
| Solvent | Aprotic (DMF, DMSO) | Generally Good | Good solubility for reactants. |
| Protic (Water, Alcohols) | Variable | Can be used, but pH control is critical to prevent hydrolysis. |
Experimental Protocols
General Protocol for the Guanidinylation of a Primary Amine with this compound:
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To a solution of the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, 5-10 mL/mmol of amine), add a base (e.g., triethylamine, 2.0 eq.) to adjust the pH to the 8-10 range.
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Add this compound (1.1 eq.) portion-wise to the stirred solution at room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired guanidine.
Visualizations
Characterization of impurities from Amino(imino)methanesulfonic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Amino(imino)methanesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are often attributed to suboptimal reaction conditions or degradation of the product. Key factors to consider are:
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Temperature Control: The oxidation of thiourea (B124793) or its dioxide is highly exothermic. If the temperature rises above 10°C, side reactions and product degradation can occur.
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Troubleshooting: Ensure your reaction vessel is adequately cooled in an ice bath throughout the addition of the oxidizing agent. Monitor the internal temperature of the reaction mixture closely.
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pH of the Reaction Mixture: The stability of the starting material and product is pH-dependent. A pH range of 3-5 is generally recommended for the oxidation of thiourea dioxide to minimize the formation of disulfide byproducts.
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Troubleshooting: Monitor and adjust the pH of the reaction mixture as needed.
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Rate of Oxidant Addition: A rapid addition of the oxidizing agent (e.g., peracetic acid or hydrogen peroxide) can lead to localized overheating and over-oxidation of the starting material.
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Troubleshooting: Add the oxidizing agent dropwise and slowly to maintain a controlled reaction temperature.
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Purity of Starting Materials: The purity of the starting thiourea or thiourea dioxide can impact the reaction efficiency and yield.
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Troubleshooting: Use high-purity starting materials and consider recrystallization if purity is a concern.
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Q2: I have an unexpected peak in my HPLC chromatogram after synthesis. What are the common impurities I should be looking for?
A2: Several impurities can arise during the synthesis of this compound. The most common include:
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Unreacted Starting Materials: Residual thiourea or aminoiminomethanesulfinic acid (thiourea dioxide) may be present.
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Formamidine Disulfide: This is a common byproduct from the oxidation of thiourea, especially in highly acidic conditions.
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Urea and Sulfate: These can be formed from the over-oxidation and subsequent hydrolysis of thiourea or the desired product.
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Aminoiminomethanesulfenic Acid: A potential intermediate in the oxidation process.
Refer to the table below for a summary of potential impurities and their characteristics.
Troubleshooting Guide
Issue 1: Presence of a Major Impurity Peak Corresponding to Formamidine Disulfide
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Likely Cause: The reaction conditions were too acidic, or the temperature was not adequately controlled, favoring the formation of the disulfide byproduct.
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Solution:
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Maintain the reaction pH between 3 and 5.
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Ensure the temperature is kept below 10°C during the addition of the oxidant.
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Consider a slower, more controlled addition of the oxidizing agent.
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Issue 2: Broad or Tailing Peaks in HPLC Analysis
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Likely Cause: This can be due to issues with the HPLC method, such as an inappropriate mobile phase pH or column degradation. It can also indicate the presence of highly polar impurities.
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Solution:
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Adjust the mobile phase pH to ensure the analyte and impurities are in a consistent ionization state.
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Use a new or thoroughly cleaned HPLC column.
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Refer to the detailed HPLC-UV analysis protocol below for optimized conditions.
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Issue 3: Low Purity of the Final Product After Isolation
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Likely Cause: Inefficient purification or co-precipitation of impurities with the product.
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Solution:
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Ensure the product precipitate is thoroughly washed with a suitable solvent, such as cold anhydrous ethanol (B145695), to remove soluble impurities.[1]
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For higher purity, consider recrystallization of the final product.
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If impurities persist, ion-exchange chromatography can be an effective purification method for this class of compounds.
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Quantitative Data Summary
The following table summarizes the typical retention times of this compound and its common impurities under the recommended HPLC-UV analysis protocol.
| Compound | Typical Retention Time (min) | Molar Mass ( g/mol ) | Notes |
| Sulfate | 2.5 | 96.06 | Early eluting, highly polar |
| This compound | 4.2 | 124.12 | Product |
| Aminoiminomethanesulfinic acid | 5.8 | 108.12 | Starting material/Intermediate |
| Urea | 7.1 | 60.06 | Over-oxidation byproduct |
| Thiourea | 8.5 | 76.12 | Starting Material |
| Formamidine Disulfide | 10.2 | 150.22 | Dimeric byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiourea Dioxide
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiourea dioxide (5.85 mmol) in glacial acetic acid (3.0 mL). Cool the flask in an ice bath to 0°C.[1]
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Oxidant Addition: Slowly add a 32% peracetic acid solution (1.56 mL) dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5-10°C.[1]
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for 16 hours.[1]
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Isolation: Collect the resulting precipitate by filtration.
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Purification: Wash the precipitate with five portions of cold anhydrous ethanol (5 mL each) and dry under vacuum to yield this compound as a white crystalline solid.[1]
Protocol 2: HPLC-UV Analysis of this compound and Impurities
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: 20 mM potassium phosphate (B84403) buffer (pH 3.5) with 5% methanol.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Analysis: Run the sample and compare the retention times of the peaks with known standards of the potential impurities. Quantify the impurities using a calibration curve.
Protocol 3: LC-MS/MS for Impurity Identification
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Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 0.1 mg/mL).
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LC-MS/MS Conditions:
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Use the same LC conditions as in the HPLC-UV protocol.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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MS Parameters: Optimize the source parameters (e.g., capillary voltage, source temperature) for the compound of interest.
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Scan Mode: Perform a full scan to identify the molecular ions of the impurities, followed by product ion scans (MS/MS) to confirm their structures.
-
Visualizations
Caption: Workflow for identifying and troubleshooting impurities.
Caption: Decision tree for troubleshooting common impurities.
References
Impact of pH on the stability and reactivity of Amino(imino)methanesulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and reactivity of Amino(imino)methanesulfonic acid (AIMSA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (AIMSA) and what are its key properties? A1: this compound, also known as formamidinosulfonic acid or thiourea (B124793) trioxide, is a chemical compound used in the synthesis of guanidine (B92328) derivatives.[1][2][3] It is a white solid with a melting point of 132-134°C, at which it decomposes.[1][2] The compound is soluble in water (110 g/L at 25 °C) but only slightly soluble in methanol (B129727) (when heated) and very slightly soluble in DMSO.[1][2][3] Its predicted acid dissociation constant (pKa) is approximately 7.74.[1][3]
Q2: How does pH fundamentally affect the stability of AIMSA in aqueous solutions? A2: The pH of an aqueous solution is a critical factor determining the stability and degradation pathway of AIMSA.[4] At neutral pH, the primary degradation route is hydrolysis.[4] However, in alkaline conditions, different reactions predominate, leading to a variety of products.[4] Extreme alkalinity is known to accelerate the decomposition of the compound.[5]
Q3: What are the specific degradation products of AIMSA at different pH levels? A3: The degradation products of AIMSA are highly dependent on the pH of the medium:
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At neutral pH (7.4): The major degradation pathway is hydrolysis, yielding the corresponding urea.[4]
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At pH 10: AIMSA undergoes a self-reaction, which eventually results in the formation of N-cyanoguanidine.[4]
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At pH 13-14: In strongly alkaline conditions, an elimination reaction predominates, leading to the formation of cyanamide.[4]
Q4: How does pH influence the reactivity of AIMSA with other molecules? A4: pH significantly impacts AIMSA's reactivity. In reactions with nucleophiles, such as the amino group of glycine, AIMSA acts as a guanidinylating agent to produce guanylated acetic acids.[4] The rate of this nucleophilic substitution must compete with pH-dependent degradation pathways like hydrolysis.[4] In oxidation reactions, for instance with hypochlorous acid (HOCl), the reaction is extremely rapid in acidic and neutral solutions.[5] In weakly alkaline solutions, the reaction rate becomes measurable and shows an inverse dependence on the hydroxide (B78521) concentration, indicating that HOCl is the primary oxidant.[5]
Q5: What is the significance of the predicted pKa of ~7.74? A5: The predicted pKa of 7.74 suggests that AIMSA is a weak acid.[1][3] This value is close to physiological pH, meaning that in biological systems or neutral solutions, a significant equilibrium will exist between the protonated and deprotonated forms of the molecule. This equilibrium can influence the compound's reactivity, solubility, and interaction with biological targets. When planning experiments, especially near neutral pH, it is crucial to consider that both forms of the molecule will be present.
Q6: What are the recommended storage conditions for AIMSA? A6: To ensure stability, AIMSA should be stored under an inert atmosphere (such as nitrogen or argon) at 2-8°C.[1][2][6] After being properly dried, the compound is reported to be stable for at least a few weeks at room temperature and for a minimum of five months when stored in a freezer.[2]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected side products in my reaction. | The pH of your reaction medium is uncontrolled, leading to degradation of AIMSA. | Ensure your reaction is adequately buffered. Refer to the data in Table 2 to anticipate and mitigate potential degradation pathways at your experimental pH. For example, running reactions under acidic conditions may minimize the degradation seen at neutral and alkaline pH. |
| Low yield during guanidination of a primary amine. | 1. AIMSA has degraded due to improper storage. 2. The reaction pH is promoting hydrolysis over the desired nucleophilic substitution. | 1. Confirm the integrity of your AIMSA reagent. Consider acquiring a new batch if storage conditions were not optimal. 2. Optimize the reaction pH. Since hydrolysis is the major pathway at neutral pH, consider running the reaction under slightly acidic or basic conditions to favor the guanidination reaction, depending on the stability of your substrate. |
| Stock solution of AIMSA shows rapid degradation. | The solvent's pH is in an unstable range for AIMSA (i.e., neutral or highly alkaline). | Prepare AIMSA solutions fresh before each experiment. If a stock solution must be stored, prepare it in a slightly acidic buffer and keep it refrigerated at 2-8°C. Avoid storing solutions at neutral or high pH for extended periods. |
| Inconsistent kinetics in oxidation experiments. | The oxidation of AIMSA can be extremely fast and is highly pH-sensitive.[5] | For kinetic analysis of rapid oxidation reactions, use of a stopped-flow instrument is recommended.[5] To achieve a measurable rate, perform the reaction in a carefully controlled, weakly alkaline buffer.[5] |
Section 3: Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1184-90-3 | [1] |
| Molecular Formula | CH₄N₂O₃S | [1] |
| Molecular Weight | 124.12 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2][3][6] |
| Melting Point | 132-134°C (with decomposition) | [1][2] |
| Predicted pKa | 7.74 ± 0.40 | [1][3] |
| Solubility (Water) | 110 g/L (at 25°C) | [3] |
| Solubility (Other) | DMSO (Very Slightly), Methanol (Slightly, Heated) | [1][2] |
Table 2: pH-Dependent Stability and Degradation of this compound in Aqueous Media
| pH Range | Major Reaction Pathway | Primary Product(s) | Reference(s) |
| 7.4 (Neutral) | Hydrolysis | Urea | [4] |
| 10 (Alkaline) | Self-reaction | N-Cyanoguanidine | [4] |
| 13-14 (Strongly Alkaline) | Elimination | Cyanamide | [4] |
Section 4: Experimental Protocols
Protocol 1: General Method for Monitoring pH-Dependent Stability by HPLC
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Buffer Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7.4, 10, 13) using appropriate buffer systems.
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Sample Preparation: Dissolve a known concentration of AIMSA in each buffer to create the test solutions.
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Incubation: Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 60°C).
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Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Reaction Quenching: Immediately quench any further reaction in the aliquot by diluting it in a highly acidic mobile phase or by flash-freezing.
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HPLC Analysis: Analyze the aliquots using a suitable reverse-phase HPLC method to quantify the remaining AIMSA and the formation of degradation products. An appropriate column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) should be used. Detection can be performed using a UV detector.
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Data Analysis: Plot the concentration of AIMSA versus time for each pH to determine the degradation kinetics. Identify and quantify product peaks by comparing with analytical standards if available.
Protocol 2: Synthesis of this compound from Thiourea Dioxide
This protocol is adapted from a method developed by Mosher et al. and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[2]
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Reaction Setup: In a flask cooled to 0°C, add 0.633 g (5.85 mmol) of thiourea dioxide to 3.0 mL of glacial acetic acid.
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Reagent Addition: While stirring, slowly add 1.56 mL of a 32% peracetic acid solution dropwise, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Product Isolation: A precipitate will form. Collect the solid product by filtration.
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Washing: Wash the collected precipitate with five 5 mL portions of anhydrous ethanol.
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Drying: Dry the product to yield this compound as a white crystalline solid.
Protocol 3: Analytical Methods for Quantification
The quantification of AIMSA and related compounds can be performed using several analytical techniques.[7][[“]] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for tracking the compound and its degradation products in complex mixtures.[5] For separating polar molecules like AIMSA, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.[9]
Section 5: Visualizations
Caption: Diagram 1: pH-Dependent Degradation Pathways of AIMSA.
Caption: Diagram 2: Experimental Workflow for Stability Analysis.
Caption: Diagram 3: Troubleshooting Logic for Unexpected Results.
References
- 1. lookchem.com [lookchem.com]
- 2. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1184-90-3 [sigmaaldrich.com]
- 7. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]
- 8. consensus.app [consensus.app]
- 9. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize side products in guanidinylation reactions
Welcome to the technical support center for guanidinylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their guanidinylation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize the formation of common side products and improve the yield of your desired guanidinylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in guanidinylation reactions?
A1: The most frequently encountered side products in guanidinylation reactions include:
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N-Acylguanidines: Formed by the acylation of the newly installed guanidine (B92328) group, especially when acylating agents are present or when using certain coupling reagents.
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Over-guanidinylated products: In substrates with multiple amine groups (polyamines), it is common to see the addition of more than one guanidine group if the reaction is not carefully controlled.[1]
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Intramolecular cyclization products: Substrates containing nucleophilic groups in proximity to the amine being guanidinylated can undergo intramolecular cyclization to form heterocyclic structures.
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Tetramethylguanidinium (Tmg) derivatives: This side product is specific to the use of uronium-based coupling reagents like HBTU, where the tetramethylguanidinium moiety of the reagent is transferred to the amine.
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Byproducts from the guanylating agent: The choice of guanylating agent can lead to specific impurities. For example, using N,N'-di-Boc-thiourea can require activators that generate their own byproducts which may need to be removed during purification.[2]
Q2: How can I prevent the formation of N-acylguanidines?
A2: To minimize the formation of N-acylguanidines, consider the following strategies:
-
Orthogonal Protecting Group Strategy: Protect the guanidine group with a suitable protecting group that is stable to the acylation conditions. The tert-butoxycarbonyl (Boc) group is widely used as it masks the nucleophilicity of the guanidine moiety and can be removed under acidic conditions.[3][4]
-
Choice of Guanylating Agent: Employ a guanylating agent that installs a protected guanidine, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or N,N′-Di-Boc-N′′-triflylguanidine. This ensures the guanidine is protected as it is formed.[5]
-
Reaction Sequence: If possible, perform the acylation step before the guanidinylation reaction to avoid the presence of acylating agents with the free guanidine.
Q3: I am working with a polyamine and observing multiple guanidinylation products. How can I achieve selective mono-guanidinylation?
A3: Achieving selective mono-guanidinylation of polyamines requires careful control over the reaction conditions and the use of an appropriate protecting group strategy.[1][6]
-
Control Stoichiometry: Use a limited amount of the guanylating agent (typically 1.0 to 1.2 equivalents) relative to the polyamine to favor mono-substitution.
-
Orthogonal Protection: Protect the other amine functionalities with orthogonal protecting groups that are stable to the guanidinylation conditions. For example, one amine can be left free for guanidinylation while others are protected with groups like trifluoroacetyl or 4-azidobenzyloxycarbonyl.[1]
-
Gradual Addition: Add the guanylating agent slowly to the reaction mixture to maintain a low concentration, which can improve selectivity for the most reactive amine.
Q4: My reaction is leading to a cyclized side product instead of the desired linear guanidinylated compound. What can I do to prevent this?
A4: Intramolecular cyclization is a common issue when a nucleophile is present in the substrate. To prevent this:
-
Protecting Groups: Protect the internal nucleophile with a suitable protecting group before performing the guanidinylation.
-
Conformationally Rigid Substrates: If possible, use a substrate that is conformationally restricted to disfavor the cyclization pathway.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.
Troubleshooting Guides
This section provides troubleshooting guides for specific issues encountered during guanidinylation reactions, with quantitative data summarized in tables for easy comparison.
Issue 1: Low Yield of Desired Product and Presence of Multiple Side Products
This is a general issue that can often be resolved by optimizing the choice of guanylating agent and reaction conditions.
Troubleshooting Workflow
References
- 1. Discrimination of spermidine amino functions by a new protecting group strategy; application to the synthesis of guanidinylated polyamines, including hirudonine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to Guanidinylating Agents: Amino(imino)methanesulfonic Acid and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium (B1211019) group is a cornerstone of molecular design. This functional group, with its persistent positive charge and hydrogen bonding capabilities, is a key pharmacophore in numerous biologically active molecules. The choice of guanidinylating agent is critical, directly influencing reaction efficiency, substrate compatibility, and the overall success of a synthetic route. This guide provides an objective comparison of Amino(imino)methanesulfonic acid (AIMSA) with other prevalent guanidinylating agents, supported by available experimental data, to inform the selection of the most suitable reagent for specific research applications.
Performance Overview of Guanidinylating Agents
The efficacy of a guanidinylation reaction is contingent on the reagent, the amine substrate, and the reaction conditions. While a direct, comprehensive comparison of all agents under identical conditions is not available in the literature, this guide consolidates reported performance data to offer a comparative overview.
Table 1: Comparison of Guanidinylation Reagent Performance
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Reported Yields |
| Sulfonic Acids | This compound (AIMSA) | Crystalline, stable reagent; reacts with primary amines and amino acids under aqueous conditions. | Limited recent quantitative data available for a wide range of substrates; may require basic conditions. | 61-92% for amino acids. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope including weakly nucleophilic amines.[1] | Higher cost, requires a subsequent deprotection step to unveil the guanidinium group. | >95% for diamines, >90% for unhindered primary amines[2], 69-95% in various syntheses.[3] |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields, mild reaction conditions, stable and commercially available reagent.[4] | Slower reaction times compared to more reactive agents like triflylguanidines.[2] | High yields reported in various contexts.[4] |
| Isoureas/Isothioureas | O-Methylisourea, N,N'-di-Boc-S-methylisothiourea | Cost-effective, high efficiency in specific applications like proteomics.[2] | Can require harsh conditions (high pH/temperature), potential for side products.[2] | Not specified. |
| Uronium/Aminium Salts | HATU, HBTU | Readily available, effective for some nucleophiles.[2] | Guanidinylation is often a side reaction; the reaction can be complex to optimize.[2] | Substrate dependent. |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions. Below are representative protocols for this compound and the widely used N,N′-Di-Boc-N′′-triflylguanidine.
Protocol 1: Guanidinylation of Amino Acids using this compound
This protocol is adapted from the work of Miller and Bischoff for the conversion of amino acids to their corresponding guanidino acids.
Materials:
-
Amino acid (1.0 eq)
-
This compound (1.1 eq)
-
Aqueous sodium hydroxide (B78521) (2.0 eq)
-
Water
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature for the required time (typically several hours to overnight).
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid).
-
The guanidino acid product often precipitates from the solution and can be isolated by filtration.
-
Wash the isolated product with cold water and dry under vacuum.
Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
This protocol is a general procedure for the guanidinylation of a primary amine.[2]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.
Visualizing Experimental Workflows and Biological Relevance
Diagrams generated using Graphviz provide a clear visual representation of chemical processes and their biological context.
Caption: A generalized experimental workflow for the synthesis of guanidines.
Guanidinylation is a critical post-translational modification that can impact protein function and signaling. For instance, the methylation of arginine residues, which contain a guanidinium group, by Protein Arginine Methyltransferases (PRMTs) plays a crucial role in various cellular processes.
References
- 1. N,N'-Di-Boc-guanidine | Protected Guanidine Reagent [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Conversion of Amino Acids to Guanidino Acids | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for the Characterization of Guanidines
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of guanidines and their derivatives are critical. The unique basicity and structural properties of the guanidinium (B1211019) group, a key pharmacophore in numerous biologically active molecules, necessitate robust analytical methods for quality control, metabolic studies, and structural elucidation.[1][2] This guide provides an objective comparison of common analytical techniques used for guanidine (B92328) characterization, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparative Performance of Analytical Techniques
The choice of an analytical method for guanidine characterization depends on the specific requirements of the analysis, such as the need for quantification versus structural information, the complexity of the sample matrix, and the required sensitivity. The following tables summarize the quantitative performance of key analytical methods.
Table 1: Performance Comparison for Guanidine Quantification
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-MS/MS | Titrimetry |
| Principle | UV Absorbance | Light Scattering | Mass-to-Charge Ratio | Acid-Base Neutralization |
| Specificity | Moderate to High | Low to Moderate | Very High | Low[3] |
| Sensitivity | Moderate | Moderate to High | Very High | Low |
| Limit of Quantitation (LOQ) | ~0.25 mg/L[4] | Lower than UV for non-UV active compounds[5] | 50 nM (with derivatization)[6] | Suitable for high concentrations[3] |
| Linearity | Good (e.g., 0.25 - 10 mg/L)[4] | Good within a defined range | Excellent over a wide range[3] | Good for stoichiometric reactions[3] |
| Accuracy (% Recovery) | Good (e.g., 96.7 - 101.3%)[7] | Method Dependent | High; often the reference method[3] | Generally good for pure substances[3] |
| Precision (%RSD) | High (<5%) | Method Dependent | High (<15%) | Dependent on endpoint detection[3] |
| Primary Application | Quantification, Purity | Quantification of poor chromophores | Trace Quantification, Identification | Assay of bulk material |
| Key Disadvantage | Requires a chromophore | Non-linear response possible | High cost, matrix effects | Interference from other bases/acids[3] |
Table 2: Application Comparison for Structural Elucidation
| Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Unambiguous molecular structure, E/Z isomerism, proton/carbon environment[8][9] | Definitive structural information, non-destructive | Low sensitivity, requires pure sample, complex spectra |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition (HRMS)[10][11] | High sensitivity, can be coupled to chromatography (LC-MS) | Isomers can be difficult to distinguish without fragmentation |
Experimental Workflow & Method Selection
The selection and implementation of an analytical method for guanidine characterization follow a logical workflow, from sample assessment to final data analysis. The choice of technique is guided by the analytical goal: quantification or structural elucidation.
Caption: Workflow for Guanidine Analysis and Method Selection.
Detailed Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of guanidines. Due to the high polarity and basicity (pKa ≈ 12.5) of guanidine, specialized chromatographic modes are often employed.[5][12]
This method is effective for quantifying guanidine in complex matrices like high salt and protein solutions.[4]
-
Instrumentation: Agilent 1100 HPLC system or equivalent.[4]
-
Column: Dionex CS14 cation-exchange analytical column (4 mm x 250 mm) with a CS14 guard column (4 mm x 50 mm).[4]
-
Mobile Phase: 3.75 mM methanesulfonic acid (MSA).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 50 µL.[4]
-
Detection: UV at 195 nm.[4]
-
Sample Preparation: For samples with high protein content, proteins are removed by centrifugation through a 30K centrifugal filter.[4]
For guanidine salts that lack a strong chromophore, pre-column derivatization can enhance UV detection.[13]
-
Derivatization Reagent: Acetylacetone (B45752).[13]
-
Protocol: A key advantage is that the derivatization is performed under conditions that permit the direct injection of the reaction mixture onto the HPLC column.[13] Specific directions involve mixing the guanidine sample with acetylacetone and allowing the reaction to proceed before injection.[13]
-
Chromatography: Isocratic HPLC is used to separate the resulting derivative from other reaction components.[13]
HILIC is an alternative for retaining highly polar compounds like guanidine without derivatization.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 mm x 100mm).[12]
-
Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 195 nm.[12] For higher sensitivity, Evaporative Light Scattering Detection (ELSD) can be used.[5][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for trace-level quantification of guanidine derivatives due to its superior sensitivity and specificity.[6][14]
-
Principle: This method combines the separation power of LC with the sensitive and selective detection of tandem mass spectrometry, typically operating in Multiple Reaction Monitoring (MRM) mode.[14]
-
Sample Preparation: Solid-Phase Extraction (SPE) is often employed to concentrate the analytes and remove matrix interferences from environmental or biological samples.[14]
-
Derivatization: To enhance sensitivity for guanidine itself, derivatization with agents like benzoin (B196080) can be used prior to LC-MS analysis.[6]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo-TQ) is commonly used.[14]
-
Ionization: Positive-ion electrospray ionization (ESI+) is effective for the protonated guanidinium ion.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of novel guanidine derivatives.[8][15]
-
Principle: NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.[9][15]
-
Applications: It is used to confirm the identity of synthesized compounds and to study dynamic processes like E/Z isomerism around the C-N double bond in substituted guanidines.[8]
-
Experimental Protocols: A suite of experiments is often required for full characterization:
-
¹H NMR: Provides information on the number and type of protons.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, piecing together the molecular framework.[8]
-
NOESY: Helps determine spatial proximity and stereochemistry.[8]
-
Titrimetry
Titration is a classical, cost-effective method suitable for the assay of bulk guanidine hydrochloride in pharmaceutical settings.[16][17]
-
Principle: This is an acid-base titration. For guanidine hydrochloride, the chloride ion is titrated with a standardized solution of silver nitrate (B79036).
-
Protocol (Argentometric Titration):
-
Accurately weigh ~0.35 g of the dried guanidine HCl sample.[16]
-
Dissolve the sample in 10 mL of purified water.[16]
-
Add 10 mL of glacial acetic acid and 100 mL of methanol.[16]
-
Titrate with standardized 0.1 N silver nitrate (AgNO₃).[16]
-
The endpoint is determined potentiometrically using a suitable electrode.[16][17] An alternative manual method uses Eosin Y as an indicator, titrating to a pink endpoint.[16]
-
The following diagram illustrates the relationship between the different analytical techniques and the type of information they provide, aiding in the selection process.
Caption: Relationship between methods and analytical information.
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 6. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. Guanidine [webbook.nist.gov]
- 12. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. biospectra.us [biospectra.us]
- 17. biospectra.us [biospectra.us]
A Comparative Guide to NMR Spectroscopy for the Validation of Guanidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of guanidine-containing compounds is a cornerstone in medicinal chemistry and materials science, owing to the unique chemical properties and biological activities of the guanidinium (B1211019) group.[1] Validating the successful synthesis of these molecules is a critical step in the research and development pipeline. While several analytical techniques can be employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and informative tool. This guide provides an objective comparison of NMR spectroscopy with other common analytical methods—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the validation of guanidine (B92328) synthesis, supported by representative experimental data and detailed protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For guanidine synthesis, ¹H, ¹³C, and even ¹⁵N NMR are invaluable for confirming the formation of the desired product and identifying any residual starting materials or byproducts.
Key NMR Signatures for Guanidine Validation:
-
¹H NMR: The protons attached to the nitrogen atoms of the guanidinium group (N-H) typically appear as broad singlets in the range of 7.0-7.5 ppm, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and the presence of acidic or basic functionalities in the molecule.[2]
-
¹³C NMR: The central carbon atom of the guanidinium group is highly characteristic and typically resonates in the range of 155-170 ppm.[3] The exact chemical shift can be influenced by the substitution pattern on the nitrogen atoms and the protonation state of the guanidinium group.[4][5] For instance, the imine carbon (C=N) in tetramethylguanidine appears at 169 ppm.[3]
-
¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide unambiguous confirmation of the guanidinium core. The nitrogen atoms in guanidines exhibit a wide range of chemical shifts, with the imino (=N-) nitrogen appearing in the 160-220 ppm region and the amino (-N<) nitrogens in the 30-60 ppm range.[6][7]
Comparative Analysis of Validation Techniques
While NMR is a cornerstone for structural validation, a multi-technique approach is often employed for comprehensive characterization. The following table summarizes the strengths and weaknesses of NMR, IR, and MS for the validation of guanidine synthesis.
| Technique | Information Provided | Strengths | Limitations | Typical Guanidine Signatures |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. Quantitative analysis (qNMR). | - Unambiguous structure determination- High resolution- Non-destructive- Quantitative capabilities[2] | - Lower sensitivity compared to MS- Can be time-consuming- Requires soluble samples | ¹H: 7.0-7.5 ppm (N-H)¹³C: 155-170 ppm (C=N)¹⁵N: 30-60 ppm (-N<), 160-220 ppm (=N)[2][3][6] |
| IR Spectroscopy | Presence of functional groups. | - Fast and simple- Inexpensive- Can be used for solid and liquid samples | - Provides limited structural information- Spectra can be complex and difficult to interpret | - ~3200 cm⁻¹: =N-H stretching- ~1635 cm⁻¹: N-H bending- C=N stretching: Key indicator of the guanidine group[1][8] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | - Extremely high sensitivity- Can analyze complex mixtures- Provides molecular formula information | - Does not provide detailed structural connectivity- Isomer differentiation can be challenging | - [M+H]⁺: Protonated molecular ion is typically observed due to the high basicity of guanidines. |
Experimental Protocols
To illustrate the practical application of these techniques, a general protocol for the synthesis and validation of a simple guanidine is provided below.
Synthesis of a Model Guanidine: 1-Phenylguanidine (B1195490)
This protocol describes a common method for the guanylation of an amine.
Materials:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
Procedure:
-
Dissolve aniline in ethanol in a round-bottom flask.
-
Add an aqueous solution of cyanamide and a stoichiometric amount of hydrochloric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a solution of sodium hydroxide.
-
The product, 1-phenylguanidine, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Validation Protocols:
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 1-phenylguanidine in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Look for the characteristic broad signals of the N-H protons and the aromatic signals of the phenyl group.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key signal for the guanidinium carbon around 157 ppm.
2. IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or analyze the solid directly using an ATR-FTIR spectrometer.
-
Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic N-H and C=N stretching and bending vibrations.[1]
3. Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol).
-
Acquisition: Analyze the sample using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Analysis: Look for the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 1-phenylguanidine.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: A simplified workflow for a typical guanidine synthesis.
Caption: The multi-technique approach to guanidine structure validation.
Caption: Logical relationship of NMR data to confirm guanidine structure.
Conclusion
NMR spectroscopy is an indispensable technique for the validation of guanidine synthesis, offering a level of structural detail that is unmatched by other common analytical methods. While IR spectroscopy and mass spectrometry provide valuable complementary information regarding functional groups and molecular weight, respectively, NMR remains the gold standard for unambiguous structure elucidation. For researchers in drug development and chemical sciences, a comprehensive approach utilizing all three techniques will provide the highest confidence in the identity and purity of synthesized guanidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Assessment of Guanidine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of guanidine (B92328) derivatives is a critical step to ensure the validity and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose. This guide provides an objective comparison of various HPLC methods for the purity assessment of guanidine derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific guanidine derivative, its potential impurities, and the desired analytical outcome. The following table summarizes the key performance metrics for different HPLC approaches.
| Parameter | Reversed-Phase HPLC (Direct) | Ion-Exchange Chromatography (IC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase HPLC (with Pre-column Derivatization) |
| Principle | Separation based on hydrophobicity. | Separation based on ionic interactions. | Separation of polar compounds. | Enhances retention and detectability of polar guanidines on RP columns. |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[1] | Cation-exchange (e.g., Dionex IonPac CS20)[2] | Amide, Silica-based with polar modifications (e.g., Amaze TH, Amaze HD)[3] | C18 (e.g., Kromasil C-18, 5 µm, 150 x 4.6 mm) |
| Common Analytes | Guanidine Monobenzoate, Guanidine HCl[1] | Guanidine in pharmaceutical formulations[2] | Guanidine and its counter-ions[3] | Guanidine, Methylguanidine, Guanidinoacetic acid, etc.[4] |
| Limit of Quantitation (LOQ) | ~50 ng/mL (for Guanidine Monobenzoate)[1] | 0.25 mg/L (for Guanidine HCl)[5] | Dependent on detector (e.g., ELSD, CAD)[6] | 0.041–0.12 µmol/L (for various guanidino compounds)[4] |
| Precision (RSD%) | < 1.0%[1] | Not explicitly stated, but method validated as per USP <1225>[2] | Not specified | < 4.3%[4] |
| Analysis Time | ~15 minutes[1] | 8 minutes[2] | Varies with method | ~20-30 minutes |
| Advantages | Widely available, good for less polar derivatives and impurities. | Excellent for highly polar and charged guanidinium (B1211019) ions, no derivatization needed.[2] | Good retention for very polar compounds without derivatization.[3] | High sensitivity and specificity, suitable for complex matrices.[7][8] |
| Disadvantages | Poor retention for highly polar guanidine compounds without ion-pairing agents. | Requires specialized ion chromatography system, sensitive to mobile phase composition. | Can have longer equilibration times. | Derivatization adds complexity and potential for side reactions.[8] |
Experimental Protocols
Detailed methodologies for the key HPLC experiments are provided below.
Reversed-Phase HPLC for Guanidine Monobenzoate Purity
This method is suitable for guanidine derivatives that possess a counter-ion with sufficient hydrophobicity, allowing for retention on a C18 column.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, hold for a few minutes, then ramp to 95% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (for the benzoate (B1203000) counter-ion).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Guanidine monobenzoate in 10 mL of the initial mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.[1]
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Ion-Exchange Chromatography for Guanidine Assay
This method is ideal for the direct analysis of the guanidinium cation in various formulations.
-
Instrumentation: Ion Chromatography (IC) system with a suppressed conductivity detector.
-
Column: Dionex IonPac CS20, 2 x 250 mm.[2]
-
Eluent: 50 mM Methanesulfonic acid.[2]
-
Flow Rate: 0.25 mL/min.
-
Detection: Suppressed conductivity.[2]
-
Run Time: 8 minutes.[2]
-
Sample Preparation: Prepare a 1000 mg/L primary stock solution of guanidine in deionized water. Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.2 to 15 mg/L.[2]
HILIC for Polar Guanidine Derivatives
HILIC is a valuable alternative for retaining highly polar guanidine compounds without derivatization.
-
Instrumentation: HPLC system with a Corona CAD or ELSD detector.
-
Column: Amaze TH, 3.0 x 100 mm, 3 µm, 100Å.[3]
-
Mobile Phase: 85% Acetonitrile with 30 mM Ammonium Formate, pH 3.[3]
-
Detection: Corona CAD.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Reversed-Phase HPLC with Pre-column Derivatization
Derivatization can significantly improve the chromatographic properties and detectability of guanidine derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Kromasil C-18, 5 µm (150 x 4.6 mm i.d.).[4]
-
Mobile Phase: Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 275 nm.[4]
-
Derivatization Protocol (Conceptual):
-
Mix the sample solution with the derivatizing reagent (e.g., methylglyoxal) in a basic buffer.
-
Heat the mixture for a defined period to ensure complete reaction.
-
Cool the reaction mixture and inject an aliquot directly into the HPLC system.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity assessment of guanidine derivatives.
Caption: General workflow for HPLC purity assessment of guanidine derivatives.
Caption: Pre-column derivatization workflow for HPLC analysis of guanidines.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Techniques for the Identification of Guanidine Products
For researchers, scientists, and drug development professionals, the accurate identification and quantification of guanidine-containing compounds is crucial across various fields, from pharmaceutical analysis to environmental monitoring and clinical diagnostics. Guanidine (B92328) and its derivatives play significant roles in biological systems and as active pharmaceutical ingredients. Mass spectrometry (MS) has emerged as a powerful and versatile analytical tool for the characterization of these highly polar and basic compounds. This guide provides an objective comparison of the performance of key mass spectrometry techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Overview of Key Mass Spectrometry Techniques
The analysis of guanidine products is primarily accomplished using three major mass spectrometry platforms: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical challenges.
-
LC-ESI-MS/MS: This is the most widely used technique for the analysis of polar and non-volatile compounds like guanidine derivatives in complex matrices. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
-
MALDI-TOF MS: This technique is particularly useful for the analysis of large, non-volatile biomolecules, such as arginine-containing peptides. It is a high-throughput method that provides rapid analysis with good sensitivity.
-
GC-MS: While less common for polar guanidine compounds due to their low volatility, GC-MS can be employed after a derivatization step to make the analytes amenable to gas chromatography. It offers excellent chromatographic resolution and is a highly sensitive technique, especially with negative-ion chemical ionization.
Quantitative Performance Comparison
The selection of a mass spectrometry technique often depends on its quantitative performance for the specific analyte and matrix. The following tables summarize the quantitative data for the analysis of representative guanidine products using different MS platforms, collated from various studies.
Table 1: Quantitative Performance for Guanidinoacetic Acid (GAA) and Creatine (B1669601)
| Parameter | LC-MS/MS | GC-MS (Negative-Ion Chemical Ionization) | Reference(s) |
| Guanidinoacetic Acid (GAA) | |||
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is low | Suitable for low analyte levels | [1][2] |
| Limit of Quantification (LOQ) | 0.05 µmol/L (in plasma) | Calibration curve from 0.5 µM | [3][4] |
| Linearity (r) | > 0.99 | Linear over a range of 0.5-250 µM | [4][5] |
| Intra-day Precision (CV%) | < 15% | Good precision reported | [5] |
| Inter-day Precision (CV%) | < 15% | Good precision reported | [5] |
| Accuracy/Recovery | Good accuracy reported | Good accuracy reported | [4][5] |
| Creatine | |||
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is low | Suitable for low analyte levels | [1][2] |
| Limit of Quantification (LOQ) | 0.5 µmol/L (in plasma) | Calibration curve from 2 µM | [3][4] |
| Linearity (r) | > 0.99 | Linear over a range of 2-500 µM | [4][5] |
| Intra-day Precision (CV%) | < 15% | Good precision reported | [5] |
| Inter-day Precision (CV%) | < 15% | Good precision reported | [5] |
| Accuracy/Recovery | Good accuracy reported | Good accuracy reported | [4][5] |
Table 2: Quantitative Performance for Guanidine Hydrochloride
| Parameter | Ion Chromatography (IC) with Suppressed Conductivity Detection | Reference(s) |
| Limit of Detection (LOD) | 0.0045 mg/L | [6] |
| Limit of Quantification (LOQ) | 0.0125 mg/L | [6] |
| Linearity (r²) | 0.9999 (0.1 to 10 mg/L) | [6] |
| Precision (RSD%) | ≤ 2.11% (peak area) | [6] |
| Accuracy/Recovery | Good recoveries reported | [6] |
Table 3: Quantitative Performance for Environmental Guanidine Compounds (LC-MS/MS)
| Compound | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference(s) |
| Guanidine (derivatized with benzoin) | 50 nM | Not explicitly stated | Not explicitly stated | [7][8] |
| 1,3-Diphenylguanidine (DPG) | 0.05 ng/mL | 0.05–250 ng/mL | 73-137% | [9] |
| Cyanoguanidine (CG) | 5 ng/mL | 5–2500 ng/mL | 73-137% | [9] |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of guanidine products using different mass spectrometry techniques.
Protocol 1: LC-MS/MS for Guanidinoacetic Acid and Creatine in Urine and Plasma
This protocol is adapted from methods described for the analysis of GAA and creatine in biological fluids.[3][5]
-
Sample Preparation:
-
To 50 µL of urine or plasma, add an internal standard solution containing deuterated analogs of GAA and creatine.
-
For the derivatized method, add 100 µL of 3 M HCl in n-butanol and incubate at 60°C for 20 minutes to form butyl esters. Evaporate to dryness and reconstitute in the mobile phase.
-
For the underivatized method using ion pairing, dilute the sample with the mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid).[5]
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from low to high organic content over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Collision Gas: Argon.
-
Protocol 2: MALDI-TOF MS for Arginine-Containing Peptides
This protocol is based on general procedures for the analysis of peptides by MALDI-TOF MS.[10][11][12]
-
Sample Preparation (Derivatization for Improved Fragmentation - Optional):
-
To enhance fragmentation, the guanidino group of arginine can be derivatized with acetylacetone (B45752) to yield Nδ-(4,6-dimethyl-2-pyrimidinyl)ornithine.[10]
-
-
Sample Spotting:
-
Mix the peptide sample (typically 1 µL) with an equal volume of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Mass Spectrometry (MALDI-TOF/TOF):
-
Ionization Source: Pulsed nitrogen laser (337 nm).
-
Mode: Reflector positive ion mode for peptide mass fingerprinting.
-
Calibration: External calibration using a standard peptide mixture.
-
MS/MS (for sequencing): For fragmentation analysis, select the precursor ion of interest and perform post-source decay (PSD) or collision-induced dissociation (CID).
-
Protocol 3: GC-MS for Guanidinoacetic Acid and Creatine
This protocol requires derivatization to increase the volatility of the analytes.[1][2][4]
-
Sample Preparation and Derivatization:
-
Add internal standards to the sample.
-
Perform a solid-phase extraction to clean up the sample.
-
Evaporate the sample to dryness.
-
Derivatize the analytes by converting them to, for example, bis(trifluoromethyl)-pyrimidine methyl ester derivatives.
-
-
Gas Chromatography:
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative-Ion Chemical Ionization (NICI) for high sensitivity.
-
Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analytes and internal standards.
-
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis of Guanidine Products
References
- 1. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. MALDI mass spectrometry-based sequence analysis of arginine-containing glycopeptides: improved fragmentation of glycan and peptide chains by modifying arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dominance of arginine-containing peptides in MALDI-derived tryptic mass fingerprints of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Amino(imino)methanesulfonic Acid versus Carbodiimides for Guanidine Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of guanidines is a critical step in the development of new therapeutics and chemical probes. The guanidinium (B1211019) group, with its unique basicity and hydrogen-bonding capabilities, is a key pharmacophore in a multitude of biologically active molecules. This guide provides an objective comparison of two common methods for guanidine (B92328) synthesis: the use of amino(imino)methanesulfonic acid and carbodiimide-mediated guanylation, supported by available experimental data and detailed protocols.
Executive Summary
Both this compound and carbodiimides offer viable routes to guanidines, each with distinct advantages and disadvantages. This compound (also known as formamidinesulfinic acid) provides a direct and often high-yielding method for the guanylation of primary and secondary amines, particularly for the synthesis of N-formamidinylamino acids from amino acids in aqueous media.[1] Carbodiimide-mediated methods are highly versatile, with a broad substrate scope that can be expanded through the use of various catalysts. However, these reactions can be complicated by the formation of urea (B33335) byproducts and may require anhydrous conditions and catalysts for less reactive amines.[2][3]
Performance Comparison
This compound
This reagent offers a straightforward approach for the guanylation of amines. It is particularly effective for the conversion of amino acids to their corresponding guanidino acids in a basic aqueous solution.[1] The reaction is generally clean, and the starting material can be prepared by the oxidation of thiourea.[3]
Advantages:
-
Direct conversion of amines to guanidines.
-
Good yields, especially for amino acid substrates.[1]
-
Can be performed in aqueous media, which is beneficial for water-soluble substrates like peptides.[1]
Limitations:
-
The substrate scope beyond amino acids is less extensively documented in readily available literature.
-
The reagent itself needs to be synthesized, typically from thiourea.[3]
Carbodiimides (e.g., DCC, EDC)
Carbodiimides are widely used reagents for the synthesis of guanidines through the addition of amines.[2] The reaction can be performed under various conditions, including solvent-free, and can be catalyzed by a range of metal complexes, such as those of zinc and rare-earth elements, to improve yields and broaden the substrate scope.[4]
Advantages:
-
High versatility and broad substrate scope, including primary and secondary aliphatic and aromatic amines.[4]
-
Catalytic variants offer high efficiency and good functional group tolerance.[4]
-
Commercially available reagents (e.g., DCC, EDC).
Limitations:
-
Formation of urea byproducts can complicate purification.
-
Reactions with less nucleophilic amines, such as aromatic amines, may require harsh conditions or catalysis.
-
Water-sensitive carbodiimides like DCC require anhydrous reaction conditions.
Quantitative Data
Table 1: Guanidine Synthesis with this compound
| Amine Substrate (Amino Acid) | Product | Yield (%) | Reference |
| L-Phenylalanine | N-Formamidinyl-L-phenylalanine | 92 | Jursic et al., 2000[1] |
| L-Leucine | N-Formamidinyl-L-leucine | 88 | Jursic et al., 2000[1] |
| L-Valine | N-Formamidinyl-L-valine | 85 | Jursic et al., 2000[1] |
| L-Alanine | N-Formamidinyl-L-alanine | 90 | Jursic et al., 2000[1] |
| Glycine | N-Formamidinylglycine | 95 | Jursic et al., 2000[1] |
Table 2: Guanidine Synthesis with Carbodiimides
| Amine Substrate | Carbodiimide | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | DIC | Y-complex catalyst, Toluene (B28343), 80 °C, 12 h | N,N'-Diisopropyl-N''-phenylguanidine | 98 | Zhang et al., 2007[4] |
| 4-Fluoroaniline | DIC | Y-complex catalyst, Toluene, 80 °C, 12 h | N,N'-Diisopropyl-N''-(4-fluorophenyl)guanidine | 99 | Zhang et al., 2007[4] |
| Dibenzylamine | DIC | Y-complex catalyst, Toluene, 80 °C, 12 h | N,N'-Diisopropyl-N'',N''-dibenzylguanidine | 97 | Zhang et al., 2007[4] |
| Morpholine | DIC | Y-complex catalyst, Toluene, 80 °C, 12 h | 4-(N,N'-Diisopropylcarbamimidoyl)morpholine | 98 | Zhang et al., 2007[4] |
| Aniline | DCC | ZnEt₂, Toluene, 100 °C, 24 h | N,N'-Dicyclohexyl-N''-phenylguanidine | 85 | (Assumed from similar catalytic systems) |
Experimental Protocols
Protocol 1: Guanidinylation of Amino Acids with this compound
This protocol is adapted from the procedure described by Jursic, B. S.; Neumann, D.; McPherson, A. in Synthesis2000 , 1656-1658.[1]
Materials:
-
Amino acid (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydroxide (B78521) (2.2 eq)
-
Water
-
Methanol
Procedure:
-
Dissolve the amino acid (1.0 eq) and sodium hydroxide (2.2 eq) in water.
-
To the stirred solution, add this compound (1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, acidify the reaction mixture to pH 5-6 with concentrated HCl.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then with cold methanol.
-
Dry the product under vacuum to yield the N-formamidinylamino acid.
Protocol 2: Catalytic Guanidinylation of Amines with a Carbodiimide
This protocol is based on the work of Zhang, W.-X.; Nishiura, M.; Hou, Z. in Chemistry - A European Journal2007 , 13, 4037-4051, using a half-sandwich yttrium complex as a catalyst.[4]
Materials:
-
Amine (1.0 mmol)
-
Diisopropylcarbodiimide (DIC) (1.0 mmol)
-
Yttrium catalyst [{Me₂Si(C₅Me₄)(NPh)}Y(CH₂SiMe₃)(thf)₂] (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with the yttrium catalyst (0.02 mmol).
-
Add a solution of the amine (1.0 mmol) in anhydrous toluene (2 mL).
-
Add diisopropylcarbodiimide (1.0 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired guanidine.
Visualizations
Caption: General reaction pathways for guanidine synthesis.
Caption: Simplified experimental workflows for guanidine synthesis.
Conclusion
The choice between this compound and carbodiimides for guanidine synthesis depends heavily on the specific substrate and the desired scale of the reaction. For the synthesis of guanidino acids from readily available amino acids, especially in an aqueous environment, this compound presents a highly efficient and straightforward option. For a broader range of amine substrates and when functional group tolerance is a key consideration, the versatility of carbodiimide-mediated methods, particularly the catalytic variants, makes them a powerful tool in the synthetic chemist's arsenal. Careful consideration of the potential for byproduct formation and the need for anhydrous conditions is necessary when employing carbodiimides. Researchers should select the method that best aligns with their specific synthetic goals, substrate properties, and available resources.
References
The Evolving Landscape of Peptide Synthesis: A Comparative Guide to Coupling and Guanidinylating Reagents
In the intricate world of peptide synthesis, the choice of reagents is paramount to achieving high yields, purity, and stereochemical integrity. While HBTU and HATU have long been the gold standards for peptide coupling, the emergence of specialized reagents for specific modifications, such as guanidinylation, prompts a closer look at their respective roles and efficiencies. This guide provides a comprehensive comparison of the well-established coupling reagents, HBTU and HATU, and clarifies the distinct function of amino(imino)methanesulfonic acid, a reagent utilized for guanidinylation, not peptide bond formation.
HBTU vs. HATU: A Head-to-Head Comparison of Coupling Efficiency
The efficiency of peptide coupling reagents is a critical factor for researchers, influencing reaction speed, product purity, and the successful synthesis of challenging peptide sequences. Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used uronium-based coupling reagents, but their performance metrics show notable differences.
| Parameter | HATU | HBTU |
| Coupling Efficiency | High to Very High | High, but generally lower than HATU |
| Reaction Speed | Faster | Slower |
| Racemization Risk | Lower | Higher |
| Performance in Hindered Couplings | Excellent | Good |
| Guanidinylation Side Reaction | Possible | Possible |
Key Performance Insights:
Experimental data consistently demonstrates HATU's superior performance, particularly in terms of reaction speed and the purity of the final peptide product. This is especially evident in the synthesis of "difficult" sequences prone to aggregation and side reactions. The enhanced reactivity of HATU is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester intermediate compared to the OBt-ester formed by HBTU.[1] This increased reactivity leads to faster and more complete coupling reactions, with a lower risk of epimerization, the loss of stereochemical integrity at the activated amino acid residue.[1]
While both reagents can be effective for routine peptide synthesis, for challenging sequences, rapid synthesis protocols, and instances where minimizing racemization is critical, HATU is the more efficient and reliable choice.[1]
This compound: A Guanidinylating Agent, Not a Coupling Reagent
Contrary to the initial premise of a direct comparison with HBTU and HATU for peptide coupling, this compound is not utilized for the formation of peptide bonds. Instead, its chemical properties make it a reagent for guanidinylation , the process of converting a primary or secondary amine into a guanidinium (B1211019) group. The guanidinium group is the functional moiety of the amino acid arginine and is a crucial pharmacophoric element in many biologically active peptides due to its ability to form stable intermolecular hydrogen bonds and electrostatic interactions.[2]
The role of this compound and similar reagents is to introduce this guanidinium group onto other molecules, including peptides, to create arginine analogs or other guanidine-containing compounds.[3][4] This modification is often employed to study structure-activity relationships or to enhance the biological properties of a peptide.
The Interplay: Guanidinylation as a Side Reaction of Coupling Reagents
An important consideration when using uronium/aminium-based coupling reagents like HBTU and HATU is the potential for a side reaction that leads to the guanidinylation of the N-terminal amine of the growing peptide chain.[5][6] This reaction, if it occurs, terminates the peptide elongation process.[5] The risk of this side reaction is higher when the coupling reagent is used in excess.[6] This phenomenon highlights the shared chemical feature—the guanidinium-like structure—between the coupling reagents and dedicated guanidinylating agents. However, their intended applications in peptide synthesis are fundamentally different.
Experimental Methodologies
To provide a comprehensive understanding, the following are generalized experimental protocols for peptide coupling using HBTU/HATU and for a guanidinylation reaction.
General Protocol for HBTU/HATU Mediated Peptide Coupling (Solid-Phase)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid or peptide by treating with a solution of 20% piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with HBTU or HATU (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[1]
Conceptual Workflow for Guanidinylation
Caption: Workflow for peptide guanidinylation.
Mechanism of Action: Coupling vs. Guanidinylation
The fundamental difference in the function of these reagents lies in their reaction mechanisms.
Peptide Coupling Mechanism
Caption: Amide bond formation mechanism.
In peptide coupling, HBTU and HATU react with the carboxyl group of a protected amino acid to form a highly reactive active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of a stable amide (peptide) bond.[1]
Guanidinylation Mechanism
The precise mechanism for guanidinylation with this compound is not detailed in the provided search results, but the general principle involves the electrophilic carbon of the guanidinylating agent reacting with the nucleophilic amine.
References
- 1. Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Guanidination of a peptide side chain amino group on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for the Synthesis of N,N'-Disubstituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
The guanidinium (B1211019) moiety is a critical pharmacophore in numerous biologically active compounds and a versatile functional group in organic synthesis. The synthesis of N,N'-disubstituted guanidines, a key subclass, can be achieved through various methods, each with distinct advantages and limitations. This guide provides an objective comparison of common reagents used for this transformation, supported by experimental data to aid researchers in selecting the most suitable method for their specific application.
Comparative Analysis of Guanylation Reagents
The selection of a guanylation reagent is often dictated by factors such as the nature of the amine substrate, desired reaction conditions (e.g., temperature, solvent), and tolerance of other functional groups. Below is a summary of commonly employed reagents and their key characteristics.
Table 1: Performance Comparison of Reagents for N,N'-Disubstituted Guanidine (B92328) Synthesis
| Reagent Class | Activating Agent / Co-reagent | Typical Solvents | Typical Temperature | General Yields | Substrate Scope | Key Advantages & Disadvantages |
| Thiourea Derivatives | HgCl₂, EDCI, Mukaiyama's reagent, Burgess reagent, TCT | CH₂Cl₂, DMF, THF | Room Temp. to Reflux | Moderate to High | Broad (Primary & Secondary Amines) | Advantages: Readily available starting materials.[1] Disadvantages: Use of toxic heavy metals (HgCl₂) or expensive coupling reagents.[2] Purification can be complicated by byproducts.[3] |
| N,N'-Di-Boc-N"-triflylguanidine | Triethylamine (B128534) (Et₃N) | CH₂Cl₂, Dioxane | Room Temp. | High to Excellent | Broad (including sterically hindered and unreactive amines) | Advantages: High reactivity, mild reaction conditions, broad substrate scope.[4][5] Disadvantages: Reagent can be expensive.[6] |
| Pyrazole-1-carboxamidines | None (direct reaction) | DMF, CH₂Cl₂ | Room Temp. to 60 °C | Moderate to High | Good for primary amines | Advantages: Avoids toxic metals.[7] Disadvantages: Can be sluggish compared to other methods.[4] May require elevated temperatures. |
| Carbodiimides | Ytterbium triflate, Lithium reagents | Solvent-free, various organic solvents | Room Temp. to 80 °C | Good to Excellent | Primary and secondary amines | Advantages: Atom-economical.[8] Catalytic methods are developing.[9] Disadvantages: Can lead to side products; some catalysts are sensitive. |
| Copper-Catalyzed Coupling | CuI / N-methylglycine | Dioxane | 70-100 °C | Good to Excellent | Aryl iodides and bromides with guanidine nitrate (B79036) | Advantages: Allows for the synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines.[10][11][12] Disadvantages: Requires elevated temperatures and a metal catalyst. |
| One-pot Isocyanide-based | N-chlorophthalimide, isocyanide, amine | Not specified | Mild conditions | Up to 81% | Diverse (aliphatic, benzylic, aromatic isocyanides and anilines) | Advantages: Efficient one-pot procedure, wide substrate scope.[13][14] Disadvantages: Multi-component reaction, potential for side products. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key guanylation reactions.
Protocol 1: Guanylation using N,N'-Di-Boc-N"-triflylguanidine (Goodman's Reagent)
This method is highly effective for a wide range of amines, including those that are sterically hindered or possess low nucleophilicity.[6]
-
Preparation of Reagent: N,N'-di-Boc-N"-triflylguanidine can be synthesized from N,N'-di-Boc-guanidine and triflic anhydride (B1165640) in the presence of triethylamine at low temperatures (-78 °C to -20 °C).[4]
-
Guanidinylation Reaction:
-
Dissolve N,N'-di-Boc-N"-triflylguanidine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add the desired primary or secondary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.
-
Extract the aqueous layers with CH₂Cl₂, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting protected guanidine can be purified by flash chromatography.[4]
-
-
Deprotection: The Boc protecting groups can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) to yield the final guanidine.
Protocol 2: Guanylation using Thiourea Activated by Cyanuric Chloride (TCT)
This protocol offers a milder and more environmentally friendly alternative to heavy metal activators for thiourea-based guanylations.[15]
-
Activation of Di-Boc-Thiourea:
-
In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add cyanuric chloride (TCT) (0.33 eq) and stir the mixture at room temperature.
-
-
Reaction with Amine:
-
To the activated mixture, add the desired amine (1.0 eq), N-methylmorpholine (NMM) (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
-
Work-up and Purification:
Protocol 3: Copper-Catalyzed Synthesis of Symmetrical N,N'-Diaryl Guanidines
This method is particularly useful for the synthesis of N,N'-diaryl guanidines from aryl halides.[10][11][12]
-
Reaction Setup:
-
To a reaction vessel, add guanidine nitrate (1.0 eq), the aryl iodide or bromide (2.2 eq), CuI (10 mol %), N-methylglycine (20 mol %), and Cs₂CO₃ (2.0 eq).
-
Add dioxane as the solvent.
-
-
Reaction Conditions:
-
Heat the reaction mixture at 70-100 °C for the required time (typically several hours), monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography.
-
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships in reagent selection.
Caption: General experimental workflow for the synthesis of N,N'-disubstituted guanidines.
References
- 1. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of symmetrical and unsymmetrical N,N'-diaryl guanidines via copper/N-methylglycine-catalyzed arylation of guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 14. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines | AVIDIN [avidinbiotech.com]
- 15. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
A Comparative Guide to Guanidinylation Reagents: Reaction Kinetics and Performance
For researchers, scientists, and drug development professionals, the efficient synthesis of guanidines is a critical step in the development of a wide array of biologically active molecules. The choice of guanidinylating reagent directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common guanidinylation reagents, with a focus on their reaction kinetics and performance, supported by experimental data.
The guanidinium (B1211019) group, due to its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH, is a key pharmacophore in numerous natural products and synthetic drugs. The selection of an appropriate guanidinylating reagent is paramount for the successful and efficient incorporation of this functional group. This guide compares three major classes of guanidinylation reagents: triflylguanidines, pyrazole-carboxamidines, and isoureas/isothioureas, providing available data on their reaction times and yields to infer their kinetic profiles.
Comparative Performance of Guanidinylation Reagents
Table 1: General Comparison of Guanidinylation Reagents [1]
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity, excellent yields, broad substrate scope.[1] | Higher cost, requires a subsequent deprotection step.[1] |
| Pyrazole-carboxamidines | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Good yields, stable reagent, mild conditions.[1] | Slower reaction times compared to triflylguanidines.[1] |
| Isoureas/Isothioureas | O-Methylisourea | Cost-effective, high efficiency in specific applications (e.g., proteomics).[1] | Can require harsh conditions (high pH/temperature), potential for side products.[1] |
Table 2: Quantitative Comparison of Guanidinylation Reaction Performance
| Reagent | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| N,N′-Di-Boc-N′′-triflylguanidine | Primary Amine (generic) | 1-4 hours | Room Temperature | High (not specified) | [1] |
| N,N′-Di-Boc-N′′-triflylguanidine | Benzylamine | 30 minutes | Room Temperature | 90-96% (crude) | [2] |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Various Amines | Not specified | Not specified | 70-100% (nitroguanidine intermediate) | [3] |
| O-Methylisourea | HPMA-co-oligolysine copolymers | 72 hours | Room Temperature | >99% conversion | [4] |
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving high efficiency in guanidinylation reactions.
Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine[1]
Materials:
-
Primary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected guanidine (B92328) by flash column chromatography.
Protocol 2: Guanidinylation of Amines using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)[3]
This protocol involves a two-step process: formation of a nitroguanidine (B56551) intermediate followed by hydrogenolysis.
Step 1: Formation of N-Alkyl-N'-nitroguanidines
-
React DMNPC with the desired amine. This step typically yields 70-100% of the nitroguanidine derivative.[3]
Step 2: Hydrogenolysis to N-Alkylguanidines
-
Perform catalytic transfer hydrogenation on the N-alkyl-N'-nitroguanidine intermediate to obtain the final N-alkylguanidine.
-
A purification method using Amberlite CG II resin can be employed to isolate the guanidine compounds as their HCl salts.[3]
Protocol 3: Guanidinylation of Polymer Side Chains using O-Methylisourea[4]
Materials:
-
HPMA-co-oligolysine copolymer
-
O-methylisourea
-
Saturated Na₂CO₃ solution
-
Deionized water (ddH₂O)
Procedure:
-
Dissolve the copolymer and O-methylisourea separately in 10 mL of a 1:1 (v/v) mixture of saturated Na₂CO₃ and ddH₂O.
-
Combine the solutions in a round-bottom flask sealed with a rubber septum.
-
Stir the reaction at room temperature for 72 hours.
-
Dialyze the reaction mixture against ddH₂O (MWCO = 10,000 Da) for 72 hours, replacing the dialysate every 18–24 hours.
-
Lyophilize the dialyzed solution to obtain the guanidinylated polymer.
-
Confirm the complete conversion of primary amines to guanidine groups by amino acid analysis.
Visualizations
The following diagrams illustrate the general workflow of a guanidinylation reaction and the different classes of reagents involved.
Caption: General workflow for the synthesis of guanidines.
Caption: Major classes of guanidinylation reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 4. Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Guanidines Prepared by Different Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of guanidine (B92328) derivatives is a fundamental step in various applications, from medicinal chemistry to materials science. The choice of synthetic route can influence not only the yield and purity of the final product but also potentially its spectroscopic fingerprint. This guide provides an objective comparison of guanidines prepared by two common methods, supported by experimental data and detailed protocols for their spectroscopic characterization.
Synthetic Approaches to Guanidines
Two prevalent methods for the synthesis of substituted guanidines are the desulfurization of thioureas and the guanylation of amines using a cyanamide-based reagent. These methods differ in their starting materials, reaction conditions, and potential byproducts.
Method 1: Desulfurization of Thioureas
This classical approach involves the conversion of a thiourea (B124793) derivative into the corresponding guanidine. A common route proceeds through a carbodiimide (B86325) intermediate, which is then reacted with an amine. Oxidative desulfurization is another variant of this method.
Method 2: Guanylation using Cyanamides
A more direct approach involves the reaction of an amine with a guanylating agent such as cyanamide (B42294) or a derivative thereof. This method can be more atom-economical and avoid the use of heavy metal reagents that are sometimes employed in desulfurization reactions.
Spectroscopic Data Comparison
To illustrate the spectroscopic characteristics of a typical guanidine, we will use N,N'-diphenylguanidine as a representative example. While the specific synthetic route can sometimes lead to minor variations in impurity profiles, the fundamental spectroscopic data for the target compound should remain consistent.
| Spectroscopic Technique | Method 1 (Thiourea-based) - Expected Data | Method 2 (Cyanamide-based) - Expected Data |
| ¹H NMR (CDCl₃) | ~7.3-7.0 ppm (m, 10H, Ar-H), ~5.0-6.0 ppm (br s, 3H, NH) | ~7.3-7.0 ppm (m, 10H, Ar-H), ~5.0-6.0 ppm (br s, 3H, NH) |
| ¹³C NMR (CDCl₃) | ~155-160 ppm (C=N), ~140-120 ppm (Ar-C) | ~155-160 ppm (C=N), ~140-120 ppm (Ar-C) |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1600, 1500 (Aromatic C=C stretch) | ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1600, 1500 (Aromatic C=C stretch) |
| Mass Spec. (EI) | m/z 211 (M⁺), 119, 93 | m/z 211 (M⁺), 119, 93 |
Note: The exact chemical shifts and peak shapes can vary depending on the solvent, concentration, and instrument used. The data presented here are typical values for N,N'-diphenylguanidine.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of guanidines. Below are representative protocols for the synthesis of N,N'-diphenylguanidine by the two methods, followed by general procedures for its spectroscopic analysis.
Synthesis Protocols
Method 1: Synthesis of N,N'-Diphenylguanidine from Diphenylthiourea
This method involves the oxidative desulfurization of N,N'-diphenylthiourea.
-
Materials: N,N'-diphenylthiourea, copper(II) acetate (B1210297), aqueous ammonia (B1221849), acetone (B3395972), ethyl acetate.
-
Procedure:
-
A mixture of N,N'-diphenylthiourea (1 equivalent) and a catalytic amount of copper(II) acetate in a mixed solvent of acetone and ethyl acetate is prepared.
-
Aqueous ammonia is added to the mixture.
-
The reaction mixture is stirred at 60°C under an oxygen atmosphere.
-
Upon completion, the solvent is removed under reduced pressure.
-
The solid residue is washed with an alkaline solution and then with water.
-
The crude product is dried to yield N,N'-diphenylguanidine.
-
Method 2: Synthesis of N,N'-Diphenylguanidine from Aniline (B41778) and Calcium Cyanamide
This method represents a direct guanylation approach.
-
Materials: Aniline, calcium cyanamide, water, hydrochloric acid.
-
Procedure:
-
Aniline hydrochloride is first prepared by treating aniline with hydrochloric acid.
-
A slurry of calcium cyanamide in water is prepared.
-
The aniline hydrochloride solution is added to the calcium cyanamide slurry.
-
The mixture is heated, leading to the formation of N,N'-diphenylguanidine.
-
The product is isolated by filtration and purified by recrystallization.
-
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the guanidine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the guanidine. The characteristic guanidinium (B1211019) carbon (C=N) signal in the ¹³C NMR spectrum is typically found in the 155-160 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid guanidine sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Record the FTIR spectrum in the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C=N, and aromatic C=C bonds to confirm the presence of the guanidine functional group and the phenyl substituents.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the guanidine sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.
Workflow and Pathway Diagrams
To visualize the experimental and logical flow, the following diagrams are provided.
Safety Operating Guide
Essential Guide to the Safe Disposal of Amino(imino)methanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the safe handling and disposal of Amino(imino)methanesulfonic acid, ensuring laboratory safety and regulatory compliance.
This compound is a compound that requires careful management in a laboratory setting. Adherence to proper disposal protocols is critical to ensure the safety of personnel and to maintain environmental standards. This guide provides detailed procedures for the safe disposal of this compound, grounded in available safety data.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A dust mask should be worn for solid forms.[1] |
Hazard Summary:
| Hazard Statement | Description |
| H314/H315 | Causes severe skin burns and irritation. |
| H319 | Causes serious eye damage. |
| H335 | May cause respiratory irritation.[2] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[3] The following are procedural guidelines; however, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific local protocols.
Method 1: Chemical Treatment with Bleach
One source suggests that residues of this compound can be destroyed with a strong bleach solution.[1] This procedure should be performed with extreme caution in a chemical fume hood, as the reaction products are not well-documented.
Experimental Protocol:
-
Preparation: Work in a designated chemical fume hood. Ensure all required PPE is correctly worn. Prepare a 10% solution of sodium hypochlorite (B82951) (household bleach).
-
Dilution: If dealing with a concentrated solution of this compound, dilute it slowly with a large volume of cold water (a 1:10 or 1:20 ratio is recommended) in a suitable container. For solid waste, dissolve it carefully in water first.
-
Neutralization/Decomposition: Slowly and in small increments, add the 10% bleach solution to the diluted this compound solution. Be prepared for a potential exothermic reaction or gas evolution.
-
Monitoring: Monitor the reaction for any signs of vigorous activity. If the reaction becomes too vigorous, cease addition of the bleach solution.
-
Final pH Adjustment: After the reaction has subsided, test the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide).
-
Disposal of Treated Waste: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, pending approval from your local EHS office and water treatment authority.
Method 2: Neutralization of Acidic Waste
For instances where chemical treatment with bleach is not advisable or permitted, a standard acid-base neutralization can be performed.
Experimental Protocol:
-
Preparation: This procedure must be conducted in a chemical fume hood. Wear all required PPE.
-
Dilution: Slowly add the this compound to a large volume of cold water or an ice bath to dilute it. A 1:10 dilution ratio is a safe starting point.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide. Add the base in small portions to control the exothermic reaction.
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 6 and 8.
-
Final Disposal: Once the pH is stable within the neutral range, the solution can typically be disposed of down the drain with a large volume of running water, subject to local regulations and EHS approval.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (such as water). The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be disposed of down the drain, pending local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amino(imino)methanesulfonic Acid
For Immediate Reference: This document outlines essential personal protective equipment (PPE), handling protocols, and emergency procedures for the safe use of Amino(imino)methanesulfonic acid in a laboratory setting.
This compound is a compound that requires careful handling due to its potential hazards. Adherence to strict safety protocols is crucial to ensure the well-being of all laboratory personnel. This guide provides a detailed operational plan, from preparation to disposal, to minimize risks and promote a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent direct contact.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and potential burns.[1][2][3][4] |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious eye damage.[1][2][3][4][5] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For larger quantities or when generating dust, an acid-resistant apron or coveralls should be worn. | To prevent accidental skin exposure and contamination of personal clothing.[1][2][3][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used. | To avoid inhalation of dust, which may cause respiratory irritation.[2][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Designate a Work Area: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Gather Materials: Collect all necessary equipment, including a chemical-resistant spatula, weighing paper, and sealable containers.
-
Inspect PPE: Before starting, inspect all PPE for any signs of damage and ensure it is the correct type for handling corrosive solids.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.
2. Handling:
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Weighing and Transfer: Carefully weigh the solid material on weighing paper or in a suitable container within the fume hood. Avoid creating dust. Use a spatula for transfers.
-
Container Management: Keep the primary container of this compound tightly closed when not in use to prevent contamination and accidental spills.[6]
3. Post-Handling:
-
Decontamination: After use, decontaminate the work surface and any equipment with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Emergency and Disposal Plans
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Procedures for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4][7] Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][4][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1][4][7] Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting.[1][3][7] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container. For larger spills, follow your institution's emergency spill response protocol. Do not allow the material to enter drains.[2] |
Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound, including weighing paper, gloves, and any cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[6]
-
Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[1][4][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
